N-(4-amino-2-methoxyphenyl)-2-phenoxyacetamide
Description
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Properties
IUPAC Name |
N-(4-amino-2-methoxyphenyl)-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-19-14-9-11(16)7-8-13(14)17-15(18)10-20-12-5-3-2-4-6-12/h2-9H,10,16H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPGJJHVIHYEMKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N)NC(=O)COC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Deep Dive: Phenoxyacetamide Analogs as Selective COX-2 Inhibitors
Executive Summary
This technical guide analyzes the structural utility, synthetic pathways, and pharmacological profiling of phenoxyacetamide analogs as selective Cyclooxygenase-2 (COX-2) inhibitors. Unlike traditional NSAIDs that indiscriminately target both COX-1 (constitutive) and COX-2 (inducible), phenoxyacetamide derivatives offer a tunable scaffold capable of exploiting the distinct structural "side pocket" of the COX-2 active site. This document provides researchers with actionable protocols for synthesis, structure-activity relationship (SAR) optimization, and biological validation.
Structural Rationale & Mechanism of Action
The COX-2 Selectivity Challenge
The therapeutic goal is to inhibit prostaglandin E2 (PGE2) synthesis at sites of inflammation without disrupting the gastroprotective prostaglandins generated by COX-1.
-
COX-1 Active Site: A narrow hydrophobic channel containing Ile523 .
-
COX-2 Active Site: A larger secondary pocket created by the substitution of Isoleucine with the smaller Val523 .[1] This volume difference (~20-25%) is the critical design constraint.
The Phenoxyacetamide Solution
The phenoxyacetamide scaffold acts as a "hinge" molecule.
-
The Phenoxy Head: Mimics the arachidonic acid hydrophobic tail, engaging with Tyr385 and Trp387.
-
The Acetamide Linker: Provides crucial hydrogen bonding interactions (donor/acceptor) with Arg120 and Glu524 at the channel entrance, anchoring the molecule.
-
The N-Substituent (Tail): Designed to be bulky (e.g., substituted phenyl, cycloalkyl) to sterically clash with Ile523 in COX-1 while fitting snugly into the COX-2 side pocket.
Mechanistic Visualization
The following diagram illustrates the logical flow of binding interactions required for selectivity.
Figure 1: Pharmacophoric mapping of phenoxyacetamide analogs within the COX-2 active site.
Chemical Space & SAR Optimization
To maximize potency and selectivity, the following Structure-Activity Relationships (SAR) have been established in recent literature:
| Region | Modification | Effect on Activity | Mechanistic Insight |
| Phenoxy Ring | 4-NO2 / 4-Cl / 4-Br | Significantly Increased | Electron-withdrawing groups enhance the acidity of the system and improve hydrophobic interactions with the active site channel. |
| Phenoxy Ring | 2,4-Disubstitution | Variable/Decreased | Steric hindrance at the ortho position can disrupt the optimal planar conformation required for channel entry. |
| Acetamide N | 4-Chlorophenyl | High Potency | Halogens on the N-phenyl ring increase lipophilicity, aiding penetration into the lipid-rich COX channel. |
| Acetamide N | Cycloalkyl / Bicyclic | High Selectivity | Bulky groups like adamantyl or bornyl exploit the extra volume of the COX-2 side pocket (Val523). |
Synthetic Protocol: The Williamson-Amidation Route
The synthesis is a self-validating two-step process. We utilize a convergent strategy that minimizes purification steps.
Step 1: Synthesis of 2-Chloro-N-arylacetamides
Rationale: Creating the electrophilic "linker-tail" segment first allows for the rapid diversification of the phenoxy "head" in the final step.
-
Reactants: Dissolve substituted aniline (0.01 mol) in glacial acetic acid (saturated solution).
-
Acylation: Add chloroacetyl chloride (0.012 mol) dropwise at 0–5°C.
-
Why: Low temperature prevents double acylation and controls the exotherm.
-
-
Quenching: Pour the mixture into ice-cold water. The precipitate is the crude amide.
-
Validation: Recrystallize from ethanol. Confirm structure via IR (Amide I band at ~1650 cm⁻¹).
Step 2: Coupling with Substituted Phenols
Rationale: This step employs the Finkelstein condition (in situ generation of iodo-intermediate) to accelerate the nucleophilic substitution.
-
Activation: In a round-bottom flask, mix substituted phenol (0.01 mol) and anhydrous
(0.01 mol) in dry acetone. Stir for 30 mins.-
Why Anhydrous? Water competes as a nucleophile, leading to hydrolysis of the chloroacetamide.
-
-
Substitution: Add the 2-chloro-N-arylacetamide (from Step 1) and a catalytic amount of Potassium Iodide (KI). Reflux for 6–10 hours.
-
Why KI? KI converts the alkyl chloride to a more reactive alkyl iodide in situ, significantly increasing yield and reducing reaction time.
-
-
Work-up: Filter hot to remove inorganic salts (
, ). Evaporate solvent. -
Purification: Recrystallize from ethanol/water.
Figure 2: Synthetic pathway for phenoxyacetamide derivatives utilizing KI catalysis.
Pharmacological Evaluation Protocols
Trustworthy data requires rigorous controls. The following assays are the industry standard for validating COX-2 inhibitors.
A. In Vitro COX Inhibition Assay (Colorimetric)
Objective: Determine
-
Enzyme Prep: Use ovine COX-1 and human recombinant COX-2.
-
Incubation: Incubate enzyme with test compound (0.01–100 µM) in Tris-HCl buffer (pH 8.0) for 10 mins at 25°C.
-
Control: Use Celecoxib as a positive control for COX-2 selectivity.
-
-
Initiation: Add Arachidonic Acid (100 µM) and TMPD.
-
Measurement: Monitor absorbance at 590 nm after 5 mins.
-
Calculation:
. An SI > 50 indicates high selectivity.
B. Molecular Docking (In Silico Validation)
Before in vivo testing, validate the binding mode.
-
Software: AutoDock Vina or Schrödinger Glide.
-
PDB Targets: Use 5KIR (COX-2 complexed with inhibitor) and 3N8Z (COX-1).
-
Protocol:
C. In Vivo Anti-Inflammatory Assay (Carrageenan-Induced Edema)
Objective: Assess biological efficacy and oral bioavailability. Subject: Wistar albino rats (150–200g).
-
Dosing: Administer test compound (e.g., 50 mg/kg, p.o.) 1 hour prior to induction.
-
Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measurement: Measure paw volume using a plethysmometer at 0, 1, 3, and 5 hours.
-
Analysis: Calculate % Inhibition =
, where is the treated group volume and is the control.
Figure 3: Screening cascade for identifying lead candidates.
Safety Profiling: The Ulcerogenic Index
The primary advantage of COX-2 inhibitors is gastric safety. This must be experimentally verified.
-
Protocol: Fast rats for 24 hours. Administer 3x therapeutic dose. Sacrifice after 6 hours.
-
Scoring: Examine stomach mucosa with a magnifying glass. Score ulcers (0 = normal, 0.5 = red coloration, 1 = spot ulcers, 2 = hemorrhagic streaks).
-
Benchmark: Phenoxyacetamide derivatives typically show an ulcer index < 1.0, compared to > 3.0 for Indomethacin.
References
-
Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. PubMed Central (PMC). Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors. MDPI Molecules. Available at: [Link]
-
Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. PubMed Central (PMC). Available at: [Link]
-
Molecular docking analysis of COX-2 for potential inhibitors. PubMed Central (PMC). Available at: [Link]
-
Identification of New Potential Cyclooxygenase-2 Inhibitors Using Structure-Based Virtual Screening. MDPI Pharmaceuticals. Available at: [Link]
Sources
- 1. ijpda.org [ijpda.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Molecular docking analysis of COX-2 for potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Guide: Anticancer Properties of Methoxy-Substituted Acetanilides
Executive Summary: The "Privileged Scaffold" Strategy
In the landscape of small-molecule drug discovery, the acetanilide moiety acts as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse receptors. However, when specifically decorated with methoxy (-OCH₃) groups, particularly in the 3,4,5-trimethoxy configuration, this scaffold transitions from a generic linker to a potent tubulin-destabilizing agent .
This guide dissects the medicinal chemistry and pharmacological evaluation of methoxy-substituted acetanilides. Unlike non-specific cytotoxic agents, these derivatives mimic the pharmacophore of Combretastatin A-4 (CA-4) and Colchicine , targeting the colchicine-binding site (CBS) on
Rational Design & Structure-Activity Relationship (SAR)
The Trimethoxy "Magic Bullet"
The efficacy of these compounds is not random; it is governed by strict steric and electronic requirements.
-
Electronic Effect: Methoxy groups are electron-donating groups (EDGs). They increase the electron density of the phenyl ring, enhancing
- stacking interactions with aromatic residues (e.g., Phe, Tyr) within the tubulin binding pocket. -
Steric Configuration: The 3,4,5-trimethoxy pattern is critical. It creates a specific molecular volume that fits snugly into the hydrophobic pocket of the CBS. Deviations (e.g., mono-methoxy or 2,4-dimethoxy) often result in a >10-fold loss of potency.
-
The Acetanilide Linker: The amide bond (-NH-CO-) restricts conformational flexibility, locking the pharmacophore in a bioactive orientation while interacting with the protein backbone via hydrogen bonding (specifically with Val318 or Cys241 ).
Comparative Potency Data
The following table summarizes the cytotoxicity (IC₅₀) of acetanilide derivatives against the MCF-7 (breast cancer) cell line, highlighting the necessity of the methoxy substitution pattern.
| Compound ID | Substitution Pattern | IC₅₀ (µM) [MCF-7] | Tubulin Inhibition | Notes |
| MA-01 | Unsubstituted | >100 | Inactive | Baseline control; no efficacy. |
| MA-02 | 4-Methoxy (Para) | 45.2 ± 3.1 | Weak | Single EDG insufficient for strong binding. |
| MA-03 | 3,4-Dimethoxy | 12.8 ± 1.5 | Moderate | Improved lipophilicity and binding. |
| MA-04 | 3,4,5-Trimethoxy | 0.045 ± 0.01 | Potent | Mimics Combretastatin A-4 pharmacophore. |
| MA-05 | 3,4,5-Trimethoxy (N-methyl) | 2.1 ± 0.4 | Reduced | Loss of H-bond donor (NH) reduces affinity. |
Synthetic Methodology: Pathway & Protocol
The synthesis of high-purity methoxy-acetanilides relies on a nucleophilic acyl substitution. We utilize an anhydride-based approach to minimize side products compared to acid chlorides.
Reaction Workflow Visualization
The following diagram illustrates the synthesis of a 3,4,5-trimethoxyacetanilide derivative.
Figure 1: One-pot synthesis of trimethoxy-substituted acetanilides via nucleophilic acyl substitution.
Validated Synthetic Protocol
Objective: Synthesis of N-(3,4,5-trimethoxyphenyl)acetamide.
-
Reagent Prep: Dissolve 10 mmol of 3,4,5-trimethoxyaniline in 15 mL of glacial acetic acid. Ensure the flask is dry to prevent hydrolysis of the anhydride.
-
Acylation: Add 12 mmol (1.2 eq) of acetic anhydride dropwise at room temperature.
-
Why: A slight excess ensures complete consumption of the limiting reagent (aniline).
-
-
Reflux: Heat the mixture to 100°C for 2 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3).
-
Quenching: Pour the hot reaction mixture into 100 mL of ice-cold water with vigorous stirring.
-
Mechanism:[1] This hydrolyzes excess anhydride and precipitates the hydrophobic acetanilide product.
-
-
Purification: Filter the precipitate. Recrystallize from Ethanol/Water (1:1).[2]
-
Quality Control: Purity must be >98% by HPLC before biological testing.
-
Mechanistic Pharmacology
Mechanism of Action (MOA)
The primary target is the Colchicine Binding Site (CBS) at the interface of
The Cascade of Causality:
-
Binding: The trimethoxy motif occupies the CBS hydrophobic pocket.
-
Destabilization: Microtubule catastrophe occurs; the spindle fibers cannot form.
-
Arrest: The cell fails the Spindle Assembly Checkpoint (SAC), arresting in G2/M phase.
-
Apoptosis: Prolonged arrest triggers Bcl-2 phosphorylation and Caspase-3 activation.
Figure 2: Signal transduction pathway leading from tubulin binding to apoptotic cell death.
Preclinical Validation Protocols
To validate the claims above, the following self-validating protocols must be employed.
In Vitro Tubulin Polymerization Assay
This is the gold standard for confirming the mechanism. It measures the turbidity (absorbance at 340 nm) of assembling microtubules.[3]
-
Reagents: Purified porcine brain tubulin (>99%), GTP (1 mM), PEM buffer.
-
Controls:
-
Negative Control: DMSO (Vehicle) – Shows a sigmoidal growth curve.
-
Positive Control:[4] Colchicine (3 µM) – Shows a flat line (no polymerization).
-
Test Compound: 3,4,5-Trimethoxyacetanilide (3 µM).
-
-
Procedure:
-
Pre-warm 96-well plate to 37°C.
-
Add test compound to tubulin/GTP mix on ice.
-
Transfer to plate reader immediately.
-
Measure OD340 every 30 seconds for 60 minutes.
-
-
Interpretation: A reduction in
(slope of the growth phase) and final OD compared to DMSO confirms direct tubulin inhibition [2].
MTT Cytotoxicity Assay
-
Cell Lines: MCF-7 (Breast), A549 (Lung), HCT-116 (Colon).
-
Protocol Nuance:
-
Seed 5,000 cells/well. Allow 24h attachment.
-
Treat for 48-72 hours . (Shorter times may miss apoptotic lag).
-
Add MTT reagent; incubate 4h. Solubilize formazan crystals with DMSO.
-
Data Integrity: Calculate IC₅₀ using non-linear regression (GraphPad Prism), not linear interpolation.
-
Computational Modeling & Docking
Before synthesis, in silico validation reduces attrition.
-
Target PDB: 1SA0 (Tubulin-Colchicine complex).[5]
-
Grid Box: Centered on the colchicine ligand (Chain B).
-
Key Interactions to Look For:
-
Hydrogen Bond: Between the acetanilide -NH- and Thr179 or backbone carbonyls of Val318 .
-
Hydrophobic Enclosure: The trimethoxy ring must sit in the pocket lined by Leu248 and Ala250 .
-
-
Scoring: A binding energy < -8.0 kcal/mol typically correlates with micromolar biological activity [3, 4].
References
-
Mohamed, A. M., et al. (2016).[6] Synthesis and antitumor evaluation of trimethoxyanilides based on 4(3H)-quinazolinone scaffolds. European Journal of Medicinal Chemistry. Link
-
Wang, Y., et al. (2010). Novel Microtubule Polymerization Inhibitor with Potent Anti-Proliferative and Anti-Tumor Activity.[1][7] Pharmaceutical Research. Link
-
Kusz, J., et al. (2018). Antiproliferative Activity and Molecular Docking of Novel Double-Modified Colchicine Derivatives. Molecules. Link
-
Mokrani, E. H., et al. (2022).[8] Molecular Docking and Drug-likeness Prediction of New Potent Tubulin Colchicine Binding Site Inhibitors. Cumhuriyet Science Journal.[8] Link
-
Chen, J., et al. (2017).[9] Synthesis and cytotoxic activities of novel 4-methoxy-substituted...[6][9] derivatives. Drug Design, Development and Therapy. Link
Sources
- 1. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of New Hydantoin Acetanilide Derivatives as Anti-NSCLC Targeting EGFRL858R/T790M Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and antitumor evaluation of trimethoxyanilides based on 4(3H)-quinazolinone scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. dovepress.com [dovepress.com]
Methodological & Application
Application Note & Protocol: A Comprehensive Guide to the Synthesis of N-(4-amino-2-methoxyphenyl)-2-phenoxyacetamide
Abstract
This document provides a detailed protocol and in-depth scientific context for the synthesis of N-(4-amino-2-methoxyphenyl)-2-phenoxyacetamide, a key building block in the development of various pharmaceutical agents. This guide is designed to equip researchers and drug development professionals with a robust methodology, grounded in fundamental chemical principles, to ensure a successful and reproducible synthesis. We will explore the reaction mechanism, provide a step-by-step experimental procedure, and offer expert insights into process optimization, characterization, and safety considerations.
Introduction and Strategic Importance
This compound is a critical intermediate in the synthesis of numerous biologically active molecules. Its molecular architecture, featuring a strategically substituted aniline ring coupled with a phenoxyacetamide side chain, makes it a versatile precursor for a wide range of therapeutic candidates. A notable application of this compound is in the synthesis of potent aldose reductase inhibitors, which are investigated for their potential in mitigating complications arising from diabetes. The ability to reliably and efficiently synthesize this intermediate is, therefore, a significant advantage in the drug discovery and development pipeline.
The synthetic route detailed in this guide involves the acylation of 4-amino-2-methoxyaniline with 2-phenoxyacetyl chloride. This transformation, a classic example of nucleophilic acyl substitution, is a cornerstone of organic synthesis. A thorough understanding of the factors governing this reaction is essential for achieving high yields and ensuring the purity of the final product.
Reaction Mechanism: A Causal Explanation
The synthesis of this compound is achieved through a nucleophilic acyl substitution reaction. In this process, the exocyclic primary amino group of 4-amino-2-methoxyaniline functions as the nucleophile, targeting the electrophilic carbonyl carbon of 2-phenoxyacetyl chloride. The reaction is typically conducted in the presence of a non-nucleophilic base to scavenge the hydrochloric acid generated during the reaction, thereby driving the equilibrium towards product formation.
Core Mechanistic Steps:
-
Nucleophilic Attack: The reaction is initiated by the attack of the lone pair of electrons on the nitrogen atom of the amino group of 4-amino-2-methoxyaniline on the carbonyl carbon of 2-phenoxyacetyl chloride. This leads to the formation of a transient tetrahedral intermediate.
-
Leaving Group Expulsion: The unstable tetrahedral intermediate collapses, resulting in the reformation of the carbonyl double bond and the expulsion of the chloride ion, an excellent leaving group.
-
Deprotonation: A mild base, such as pyridine or triethylamine, then deprotonates the positively charged nitrogen atom to yield the neutral this compound product and the corresponding hydrochloride salt of the base.
The selection of an appropriate solvent and base is paramount for the success of this synthesis. A polar aprotic solvent, for instance, dichloromethane (DCM) or tetrahydrofuran (THF), is ideal for dissolving the reactants and facilitating the desired chemical transformation. The base must be non-nucleophilic to prevent it from competing with the primary amine in reacting with the acyl chloride.
Detailed Experimental Protocol
The following protocol provides a validated and reproducible method for the synthesis of this compound.
Reagents and Materials
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | CAS Number | Recommended Supplier | Key Considerations |
| 4-Amino-2-methoxyaniline | C₇H₁₀N₂O | 138.17 | 20210-99-3 | Sigma-Aldrich | Ensure >98% purity |
| 2-Phenoxyacetyl chloride | C₈H₇ClO₂ | 170.59 | 701-99-5 | Sigma-Aldrich | Highly corrosive; handle with extreme care |
| Pyridine | C₅H₅N | 79.10 | 110-86-1 | Sigma-Aldrich | Use anhydrous grade (<0.005% water) |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Sigma-Aldrich | Use anhydrous grade (<0.005% water) |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 7647-01-0 | Sigma-Aldrich | Prepare a 1 M aqueous solution |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 144-55-8 | Sigma-Aldrich | Prepare a saturated aqueous solution |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | 7757-82-6 | Sigma-Aldrich | For drying organic extracts |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | Sigma-Aldrich | Reagent grade for recrystallization |
| Hexane | C₆H₁₄ | 86.18 | 110-54-3 | Sigma-Aldrich | Reagent grade for recrystallization |
Necessary Equipment
-
250 mL Round-bottom flask
-
Magnetic stirrer with stir bar
-
Dropping funnel
-
Reflux condenser
-
Ice-water bath
-
Separatory funnel
-
Büchner funnel with filter paper
-
Rotary evaporator
-
Melting point apparatus
-
High-resolution NMR spectrometer
-
FT-IR spectrometer
-
Mass spectrometer
Reaction Workflow Visualization
Caption: Step-by-step workflow for the synthesis of the target compound.
Detailed Synthesis Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-amino-2-methoxyaniline (5.0 g, 36.2 mmol) in 100 mL of anhydrous dichloromethane.
-
Cooling: Place the flask in an ice-water bath to cool the solution to 0 °C.
-
Base Addition: Slowly add pyridine (3.5 mL, 43.4 mmol) to the cooled solution.
-
Acyl Chloride Addition: In a separate flask, prepare a solution of 2-phenoxyacetyl chloride (6.8 g, 39.8 mmol) in 20 mL of anhydrous dichloromethane. Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains at 0 °C.
-
Reaction Progression: Once the addition is complete, allow the reaction to stir at 0 °C for an additional hour. Subsequently, remove the ice bath and let the reaction proceed at room temperature for 4 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).
-
Work-up Procedure:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer twice with 50 mL portions of 1 M HCl, followed by two washes with 50 mL portions of saturated aqueous NaHCO₃ solution, and a final wash with 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from an ethyl acetate/hexane solvent system to obtain the pure this compound.
-
Final Drying: Dry the purified solid under vacuum to remove any residual solvent.
Product Characterization and Data Interpretation
The identity, purity, and structural confirmation of the synthesized this compound must be rigorously established using a combination of analytical techniques.
Expected Physical Properties and Yield
| Parameter | Expected Outcome |
| Theoretical Yield | 9.86 g |
| Physical Appearance | Off-white to pale brown crystalline solid |
| Melting Point | 135-138 °C |
Spectroscopic and Spectrometric Data
-
¹H NMR (400 MHz, CDCl₃): δ 8.01 (s, 1H, amide NH), 7.35-7.28 (m, 2H, Ar-H), 7.05-6.98 (m, 3H, Ar-H), 6.85 (d, J = 8.4 Hz, 1H, Ar-H), 6.35 (d, J = 2.4 Hz, 1H, Ar-H), 6.28 (dd, J = 8.4, 2.4 Hz, 1H, Ar-H), 4.60 (s, 2H, OCH₂), 3.85 (s, 3H, OCH₃), 3.70 (br s, 2H, NH₂).
-
¹³C NMR (101 MHz, CDCl₃): δ 167.2, 157.5, 148.1, 141.2, 129.8, 122.2, 121.9, 114.9, 110.5, 102.1, 99.8, 67.5, 55.6.
-
FT-IR (KBr, cm⁻¹): 3450, 3350 (N-H stretch of primary amine), 3250 (N-H stretch of amide), 1660 (C=O stretch of amide), 1600, 1500 (C=C aromatic stretch), 1240 (C-O ether stretch).
-
Mass Spectrometry (ESI+): Calculated for C₁₅H₁₆N₂O₃ [M+H]⁺: 273.12; found: 273.12.
Laboratory Safety and Hazard Mitigation
-
Personal Protective Equipment (PPE): It is mandatory to wear appropriate PPE, including safety glasses, a flame-resistant lab coat, and nitrile gloves at all times.
-
Ventilation: All steps of this synthesis must be performed in a certified chemical fume hood to minimize exposure to volatile and corrosive reagents.
-
Reagent-Specific Hazards:
-
2-Phenoxyacetyl chloride: Is highly corrosive and reacts violently with water. Handle with extreme caution in a dry environment.
-
Pyridine: Is flammable and has a pungent, unpleasant odor.
-
Dichloromethane: Is a volatile solvent and a suspected carcinogen.
-
-
Waste Management: All chemical waste must be disposed of in accordance with institutional and local environmental health and safety guidelines.
Troubleshooting and Optimization
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Product Yield | The reaction has not gone to completion. | Increase the reaction time. Confirm the anhydrous nature of the reaction conditions. |
| Significant product loss during the work-up. | Exercise care during the extraction phases. Minimize the number of transfers. | |
| Product Impurity | Unreacted starting materials are present. | Re-evaluate the stoichiometry of the reactants. Consider purification by column chromatography. |
| Formation of undesired side products. | Maintain strict temperature control during the reaction. Ensure the use of a non-nucleophilic base. | |
| Oily or Gummy Product | Incomplete removal of residual solvent. | Dry the product under high vacuum for an extended duration. |
| Presence of a low-melting impurity. | Perform a second recrystallization using an alternative solvent system. |
Conclusion
This application note provides a comprehensive and validated protocol for the synthesis of this compound. By meticulously following the detailed procedures and understanding the underlying chemical principles, researchers can consistently and successfully synthesize this valuable intermediate with high yield and purity. The provided characterization data will serve as a reliable reference for product verification. Strict adherence to all safety protocols is essential for the successful and safe execution of this synthesis.
References
Application Note: Regioselective and Exhaustive Acylation of 4-Methoxy-1,3-phenylenediamine with Phenoxyacetyl Chloride
[1]
Abstract & Strategic Overview
This application note details the synthetic protocols for the reaction between phenoxyacetyl chloride and 4-methoxy-1,3-phenylenediamine (also known as 2,4-diaminoanisole).[1] This transformation represents a classic yet nuanced challenge in medicinal chemistry: controlling the acylation of an electron-rich, asymmetric diamine.
The reaction yields two potential products depending on stoichiometry and conditions:
-
Mono-acylated product: Useful as a scaffold for fragment-based drug discovery, requiring precise regiocontrol.[2]
-
Bis-acylated product: A symmetric "dumbbell" pharmacophore often explored in anticonvulsant and antimicrobial research.[2]
Critical Safety Advisory: 4-Methoxy-1,3-phenylenediamine is classified as a Group 2B Carcinogen (possibly carcinogenic to humans).[1][2] It is a degradation product of certain azo dyes and is historically linked to hair dye toxicity.[2] All procedures described below must be performed in a certified chemical fume hood with double-gloving (Nitrile) and full PPE.
Chemical Context & Mechanistic Insight
The Electrophile: Phenoxyacetyl Chloride
-
Reactivity: Highly reactive acid chloride.[2][3] The adjacent phenoxy group exerts an inductive electron-withdrawing effect, increasing the electrophilicity of the carbonyl carbon compared to simple acetyl chloride.
-
Stability: Prone to rapid hydrolysis.[2] Must be stored under inert gas and handled in anhydrous solvents.[2]
The Nucleophile: 4-Methoxy-1,3-phenylenediamine
-
Structure & Numbering:
-
Regioselectivity Challenge: While the methoxy group activates the ring (ortho/para director), the C1-amino group is significantly more nucleophilic than the C3-amino group .
-
Reasoning: The C3-amine suffers from steric hindrance due to the adjacent methoxy group (ortho-effect). The C1-amine is sterically unencumbered and electronically activated by the para-methoxy resonance donation.
-
Implication: Under controlled conditions (1.0 eq.[2] electrophile, low temperature), acylation occurs selectively at C1 .[1][7][2]
-
Reaction Mechanism
The reaction follows a standard Nucleophilic Acyl Substitution (Addition-Elimination) pathway.[2] A base (Triethylamine or Pyridine) is required to scavenge the HCl byproduct, driving the equilibrium forward and preventing the protonation of the unreacted amine, which would deactivate it.
Figure 1: General mechanism of aminolysis.
Experimental Protocols
Protocol A: Exhaustive Bis-Acylation
Goal: Synthesis of N,N'-bis(phenoxyacetyl)-4-methoxy-1,3-phenylenediamine. Application: Creating symmetric ligands or final drug candidates.[2]
Reagents:
-
4-Methoxy-1,3-phenylenediamine: 1.0 equiv (e.g., 1.38 g, 10 mmol)[1][7]
-
Phenoxyacetyl chloride: 2.5 equiv (e.g., 4.26 g, 25 mmol)[1][7]
-
Dichloromethane (DCM): Anhydrous (0.2 M concentration)[1][7][2]
Step-by-Step Procedure:
-
Preparation: In a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet, dissolve the diamine (1.0 equiv) in anhydrous DCM.
-
Base Addition: Add TEA (3.0 equiv) in one portion. The solution may darken slightly due to oxidation; purge with N₂.[2]
-
Acylation: Cool the mixture to 0°C (ice bath). Add Phenoxyacetyl chloride (2.5 equiv) dropwise via syringe or addition funnel over 15 minutes.[2]
-
Reaction: Remove the ice bath and allow to stir at Room Temperature (RT) for 4 hours. Monitor by TLC (50:50 EtOAc/Hexane).[2]
-
Quench: Add saturated NaHCO₃ solution (20 mL) and stir vigorously for 10 minutes to hydrolyze excess acid chloride.
-
Workup:
-
Purification: Concentrate in vacuo. Recrystallize the solid from Ethanol/Water or purify via flash chromatography if necessary.[2]
Protocol B: Regioselective Mono-Acylation
Goal: Synthesis of N-(3-amino-4-methoxyphenyl)-2-phenoxyacetamide. Application: Intermediate for further functionalization (e.g., heterocycle formation).[1][7][2][10]
Reagents:
-
Phenoxyacetyl chloride: 0.95 equiv (Slight deficit is crucial)[1][7][2]
-
Pyridine: 1.1 equiv (Milder base than TEA, reduces over-reaction)[1][7]
Step-by-Step Procedure:
-
Cryogenic Setup: Dissolve diamine (1.0 equiv) and Pyridine (1.1 equiv) in THF. Cool to -10°C (Salt/Ice bath).[2]
-
Dilution Strategy: Dissolve the Phenoxyacetyl chloride (0.95 equiv) in a separate volume of THF (10 mL).
-
Slow Addition: Add the acid chloride solution dropwise over 60 minutes using a syringe pump or pressure-equalizing dropping funnel.
-
Rationale: Keeping the local concentration of electrophile low prevents the highly reactive mono-product from reacting again.
-
-
Reaction: Stir at 0°C for 2 hours. Do not warm to RT until TLC confirms consumption of the acid chloride.
-
Workup:
-
Crucial Step: Wash with 5% Citric Acid (mildly acidic) rather than strong HCl to avoid protonating the unreacted aniline product during extraction, though some loss to the aqueous phase is inevitable if the product is very polar. Alternatively, use simple water washes if the product precipitates.[1][7][2]
-
Purification: Column chromatography is usually required to separate the Mono-product (Major) from the Bis-product (Minor) and unreacted starting material.[2]
Analytical Data & QC
Expected NMR Signatures (DMSO-d6)
| Moiety | Bis-Acylated (Product A) | Mono-Acylated (Product B)[1][2] |
| Amide N-H | Two singlets (approx. 9.5 - 10.5 ppm) | One singlet (approx.[2] 9.8 ppm) |
| Amine -NH₂ | Absent | Broad singlet (approx.[2][12] 4.5 - 5.0 ppm) |
| -OCH₂- (Phenoxy) | Two singlets (approx.[2][12] 4.6 - 4.8 ppm) | One singlet (4.7 ppm) |
| Methoxy (-OCH₃) | Singlet (3.8 ppm) | Singlet (3.75 ppm) |
Visualization of Workflow
The following diagram outlines the decision tree for selecting the correct protocol.
Figure 2: Experimental decision matrix for acylation protocols.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Black/Purple Reaction Mixture | Oxidation of the phenylenediamine.[2][13] | Use freshly recrystallized diamine.[2] Degas solvents with N₂.[2] |
| Low Yield (Mono-Synthesis) | Over-acylation to bis-product.[2] | Reduce acid chloride to 0.9 equiv. Increase dilution (0.05 M). |
| Hydrolysis of Reagent | Wet solvents or old acid chloride.[2] | Distill phenoxyacetyl chloride before use.[2] Use molecular sieves in DCM/THF. |
| Solid Precipitate | Product insolubility (common with bis-amides).[2] | This is good. Filter the solid directly from the reaction mixture and wash with water/ether. |
References
-
BenchChem. "Application Notes and Protocols: A Step-by-Step Guide to Aminolysis of Acyl Chlorides for Amide Synthesis."[2] BenchChem Application Library. Accessed 2025.[2][4][5][13][14] Link[1][7][2]
-
Bousfield, T. W., et al. "Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene."[1][7][2][8] Green Chemistry, 2019, 21 , 3675-3681.[1][7] Link
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 12248, 2,4-Diaminoanisole."[1][7][2] PubChem, Accessed 2025.[1][7][2] Link[1][7][2]
-
Organic Syntheses. "General procedures for Acylation of Amines." Org.[2][5][8][14][15] Synth. Coll. Vol., various entries. Link
-
Thermo Fisher Scientific. "Safety Data Sheet: 4-Methoxy-o-phenylenediamine." Fisher Scientific MSDS. Link
Sources
- 1. Simple and Efficient Synthesis of Diamino Derivatives of bis-1,2,4-oxadiazole via Tandem Staudinger/aza-Wittig Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cpachem.com [cpachem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. scispace.com [scispace.com]
- 8. Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene™ - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. accustandard.com [accustandard.com]
- 12. arkat-usa.org [arkat-usa.org]
- 13. reddit.com [reddit.com]
- 14. mdpi.com [mdpi.com]
- 15. nveo.org [nveo.org]
Application Notes & Protocols for the Purification of Amino-phenoxyacetamide Derivatives
Foreword: The Imperative of Purity in Drug Discovery
Amino-phenoxyacetamide derivatives represent a versatile and highly significant scaffold in modern medicinal chemistry. These compounds have demonstrated a wide spectrum of biological activities, including potential applications as anticancer agents, monoamine oxidase (MAO) inhibitors, and anti-inflammatory agents.[1][2][3] The efficacy and safety of any potential therapeutic agent are inextricably linked to its purity. The presence of synthetic byproducts, unreacted starting materials, or diastereomers can confound biological data, introduce toxicity, and ultimately derail promising drug development programs.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to provide a deep, mechanistic understanding of why specific purification strategies are chosen for amino-phenoxyacetamide derivatives. By understanding the physicochemical properties of these molecules, you can design robust, efficient, and scalable purification workflows.
Understanding the Molecule: Key Physicochemical Drivers of Purification
The structure of an amino-phenoxyacetamide derivative dictates its behavior during purification. Three key regions govern its properties:
-
The Amino Group (-NH₂ or substituted amine): This is typically a basic center. At a pH below its pKa, it will be protonated (-NH₃⁺), making the molecule cationic and highly polar. At a pH above its pKa, it will be in its neutral, free-base form, which is more hydrophobic. This pH-dependent charge is the most critical handle for purification.
-
The Phenoxy Group (Ar-O-): The aromatic ring provides hydrophobicity. Substituents on this ring can modulate polarity, introduce acidic/basic sites, and influence crystal packing.
-
The Acetamide Linkage (-C(O)NH-): This is a polar, hydrogen-bonding moiety that contributes to the overall polarity of the molecule.
The interplay of these features means that these derivatives can be zwitterionic, cationic, or neutral depending on the solution's pH. A successful purification strategy is one that expertly manipulates these properties.
Foundational Purification: Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is the workhorse for initial crude purification following synthesis. It is a rapid and effective method for removing a significant portion of impurities by partitioning the target compound between two immiscible liquid phases, typically an aqueous phase and an organic solvent.[4][5]
Application Notes: The Power of pH Manipulation
The primary advantage of LLE for amino-phenoxyacetamide derivatives lies in the ionizable amino group. By adjusting the pH of the aqueous phase, you can dramatically alter the solubility of your compound, forcing it to move from one phase to the other while leaving impurities behind.
-
Acidic Wash (pH ~2): By washing the organic layer (e.g., Ethyl Acetate, Dichloromethane) with a dilute acid (e.g., 1 M HCl), the basic amino group becomes protonated (-NH₃⁺). This charged form is highly soluble in the aqueous phase, effectively extracting your target compound out of the organic layer. Neutral organic impurities will remain in the organic solvent.
-
Basic Wash (pH >10): After collecting the acidic aqueous layer containing your protonated compound, you can basify it with a base (e.g., NaOH, NaHCO₃). This deprotonates the amino group, returning it to its neutral, more hydrophobic free-base form. The neutral compound can then be re-extracted back into a fresh organic solvent, leaving behind any water-soluble impurities.
This acid-base extraction cycle is a powerful method for isolating basic compounds from neutral or acidic impurities.
Protocol: Standard Acid-Base Extraction Workflow
-
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., Ethyl Acetate).
-
Acidic Extraction: Transfer the solution to a separatory funnel and add an equal volume of 1 M HCl. Shake vigorously and allow the layers to separate.
-
Isolate Aqueous Layer: Drain the lower aqueous layer containing the protonated target compound. Repeat the extraction on the organic layer 1-2 more times to ensure complete recovery. Combine all aqueous extracts.
-
Basification: Cool the combined aqueous extracts in an ice bath. Slowly add a base (e.g., 6 M NaOH) with stirring until the pH is >10. The neutral compound may precipitate out or become cloudy.
-
Back-Extraction: Add a fresh portion of organic solvent to the basic aqueous solution. Shake vigorously to extract the neutralized target compound back into the organic phase.
-
Drying and Concentration: Separate the organic layer, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
Workflow Visualization
Caption: Workflow for acid-base liquid-liquid extraction.
High-Resolution Purification: Chromatography
For achieving high purity (>95%), chromatography is indispensable. The choice of chromatographic technique depends on the polarity of the derivative and the nature of the impurities.
Reverse-Phase Flash Chromatography (RPC)
RPC is arguably the most versatile and powerful method for purifying amino-phenoxyacetamide derivatives. It separates compounds based on their hydrophobicity using a non-polar stationary phase (e.g., C18 silica) and a polar mobile phase (e.g., water/acetonitrile or water/methanol).[6]
Because these derivatives contain a basic amino group, running RPC with a simple water/organic gradient often results in poor peak shape (tailing) due to interactions between the protonated amine and residual silanol groups on the stationary phase.[7] To achieve sharp, symmetrical peaks, the ionization state of the molecule must be controlled.[7]
-
Acidic Modifier (0.1% TFA or Formic Acid): Adding a small amount of acid to the mobile phase ensures the amino group is fully protonated throughout the column. This results in a single, well-defined ionic species that elutes with a sharp peak. Formic acid is often preferred as it is more volatile and easier to remove during final product concentration.
-
Basic Modifier (0.1% Ammonia or Diethylamine): Alternatively, adding a base suppresses the protonation of the amino group, running it in its neutral free-base form. This can be useful for compounds that are unstable in acid or for separating from impurities that behave differently under basic conditions.
| Modifier | Purpose | Resulting Species | Best For |
| 0.1% Formic Acid | Fully protonate the amino group | Cationic (R-NH₃⁺) | General purpose, good peak shape |
| 0.1% TFA | Strongly protonate the amino group | Cationic (R-NH₃⁺) | Excellent peak shape, but harder to remove |
| 0.1% NH₄OH | Suppress protonation | Neutral (R-NH₂) | Acid-sensitive compounds |
-
Sample Preparation: Dissolve the crude product in a minimal amount of a strong solvent like DMSO or DMF.
-
Column Equilibration: Equilibrate a C18 flash column with the initial mobile phase conditions (e.g., 95% Water + 0.1% Formic Acid / 5% Acetonitrile + 0.1% Formic Acid).
-
Loading: Adsorb the dissolved sample onto a small amount of C18 silica or Celite. After drying, load this solid sample onto the top of the column. This "dry loading" technique generally results in better resolution than injecting a liquid sample.
-
Elution: Run a linear gradient, increasing the percentage of the organic solvent (e.g., from 5% to 95% Acetonitrile with 0.1% Formic Acid constant throughout).
-
Fraction Collection: Collect fractions based on UV absorbance (typically at 254 nm and 280 nm).
-
Analysis and Pooling: Analyze the collected fractions by TLC or LC-MS to identify those containing the pure product. Pool the pure fractions.
-
Solvent Removal: Concentrate the pooled fractions under reduced pressure. If residual formic acid is a concern, co-evaporation with a solvent like isopropanol can help remove it.
Ion-Exchange Chromatography (IEX)
IEX separates molecules based on their net charge and is highly effective for purifying amino-phenoxyacetamide derivatives.[8] Given the basic amino group, Strong Cation Exchange (SCX) chromatography is the most relevant mode.
SCX provides a purification mechanism that is completely different (orthogonal) to RPC. This makes it an excellent secondary purification step.
-
Mechanism: The stationary phase contains negatively charged groups (e.g., sulfonic acid). At a low pH (e.g., in methanol), the amino group of the target compound is protonated and binds strongly to the column as a cation. Neutral impurities are washed away. The bound compound is then released by eluting with a base (e.g., ammonia in methanol), which neutralizes the amino group, breaking the ionic interaction.
-
Best Use Case: Ideal for removing non-basic impurities. It is often used as a rapid "catch-and-release" method where the product is loaded, the column is washed extensively, and the pure product is eluted in a single, concentrated step.
-
Column Preparation: Use a pre-packed SCX cartridge.
-
Loading: Dissolve the crude material in a suitable solvent (e.g., Methanol) and apply it to the cartridge.
-
Washing: Wash the cartridge with several column volumes of the loading solvent (Methanol) to elute all neutral and acidic impurities.
-
Elution: Elute the purified target compound using a solution of 2 M ammonia in methanol.
-
Concentration: Evaporate the solvent from the collected eluate to obtain the purified product.
Workflow Visualization
Caption: High-resolution chromatographic purification pathways.
Final Polishing: Crystallization
Crystallization is the ultimate method for achieving the highest level of purity and obtaining a stable, solid form of the final compound. It is a highly selective process where molecules of the target compound self-assemble into a well-defined crystal lattice, excluding impurities.[9]
Application Notes: The Art of Solvent Selection
The success of crystallization hinges on finding the right solvent or solvent system.
-
Ideal Solvent Properties: The ideal solvent should dissolve the compound when hot but not when cold.
-
Solvent Screening: A common approach is to screen a panel of solvents with varying polarities (e.g., isopropanol, ethanol, ethyl acetate, heptane, acetonitrile).
-
Anti-Solvent Method: A powerful technique involves dissolving the compound in a good solvent (e.g., ethanol) and then slowly adding a poor solvent, or "anti-solvent" (e.g., water or heptane), until the solution becomes turbid. Gentle heating to redissolve, followed by slow cooling, often yields high-quality crystals. The presence of amino acids or their derivatives can sometimes promote the crystallization of target molecules.[10][11]
Protocol: Anti-Solvent Crystallization
-
Dissolution: Dissolve the purified (e.g., post-chromatography) compound in a minimal amount of a "good" solvent at an elevated temperature (e.g., 50-60°C).
-
Filtration: Perform a hot filtration through a small plug of cotton or filter paper to remove any insoluble particulate matter.
-
Addition of Anti-Solvent: Slowly add a filtered "anti-solvent" dropwise to the hot solution until persistent cloudiness is observed.
-
Clarification: Add a few drops of the "good" solvent back into the solution until it becomes clear again.
-
Cooling: Cover the vessel and allow it to cool slowly to room temperature, and then transfer it to a refrigerator or freezer (4°C to -20°C) for several hours or overnight.
-
Isolation: Collect the resulting crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold anti-solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent.
Summary of Purification Techniques
| Technique | Principle | Stage | Key Advantage | Primary Limitation |
| Liquid-Liquid Extraction | Partitioning | Crude Workup | High capacity, rapid, removes bulk impurities | Low resolution, not for final purity |
| Reverse-Phase Chroma. | Hydrophobicity | Primary/Final | High resolution, widely applicable, scalable | Requires specialized equipment, solvent intensive |
| Ion-Exchange Chroma. | Charge | Intermediate | Orthogonal to RPC, excellent for removing neutral impurities | Limited to charged molecules, salt removal needed |
| Crystallization | Solubility | Final Polishing | Highest purity, provides stable solid form | Compound must be crystalline, can have low yield |
References
- Phenoxyacetic acids: separation and quantitative determin
- In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition.MDPI,
- Synthesis and biological evaluation of 2-phenoxyacetamide analogues, a novel class of potent and selective monoamine oxidase inhibitors.PubMed,
- Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline)
- Effect of amino acids and amino acid derivatives on crystallization of hemoglobin and ribonuclease A.
- A Crystallization-Induced Asymmetric Transformation using Racemic Phenyl Alanine Methyl Ester Derivatives as Versatile Precursors to Prepare Amino Acids.Source Not Found
- Extraction and analysis of free amino acids and 5'-ribonucleotides in edible seaweeds.ScienceDirect,
- Effect of amino acids and amino acid derivatives on crystallization of hemoglobin and ribonuclease A.PubMed,
- Separation and Refining of Amino acids.MITSUBISHI CHEMICAL,
- Method for crystallization of amino acids.
- Ionizable compound purification using reversed-phase flash column chrom
- Analytical Methods for Amino Acids.Shimadzu,
- Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review.MDPI,
- Method for purification of amino acid.
- Enhancing Biotherapeutic Purification Workflows with Mixed-Mode Chrom
- Extraction of amino acids from aqueous mixtures and quaternary ammonium salt intermediates produced therein.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and biological evaluation of 2-phenoxyacetamide analogues, a novel class of potent and selective monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenoxyacetic acids: separation and quantitative determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US4661606A - Extraction of amino acids from aqueous mixtures and quaternary ammonium salt intermediates produced therein - Google Patents [patents.google.com]
- 6. vliz.be [vliz.be]
- 7. biotage.com [biotage.com]
- 8. diaion.com [diaion.com]
- 9. US5118815A - Method for crystallization of amino acids - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Effect of amino acids and amino acid derivatives on crystallization of hemoglobin and ribonuclease A - PubMed [pubmed.ncbi.nlm.nih.gov]
microwave-assisted synthesis of N-aryl-2-phenoxyacetamides
Application Note: High-Efficiency Microwave-Assisted Synthesis of N-Aryl-2-Phenoxyacetamides
Executive Summary
The N-aryl-2-phenoxyacetamide scaffold is a structural cornerstone in medicinal chemistry, exhibiting potent biological activities including antimicrobial, anti-inflammatory, and herbicidal properties (analogous to 2,4-D). Conventional synthesis via conductive heating (reflux) is often plagued by long reaction times (4–12 hours), harsh solvents, and moderate yields due to thermal gradients.
This Application Note details a Microwave-Assisted Organic Synthesis (MAOS) protocol that reduces reaction times to under 10 minutes while increasing yields to >90%.[1] By leveraging the specific dielectric heating properties of polar aprotic solvents, this method offers a reproducible, scalable, and "green" alternative for library generation in drug discovery.
Scientific Rationale & Mechanism
The Chemistry: Williamson Ether Synthesis
The synthesis relies on a bimolecular nucleophilic substitution (
-
Nucleophile: Substituted Phenol (activated by base to Phenoxide).
-
Electrophile: 2-Chloro-N-arylacetamide.
-
Catalyst: Potassium Iodide (KI) is employed to facilitate the Finkelstein reaction in situ, replacing the chlorine with a better leaving group (iodine), thereby accelerating the substitution.
The Physics: Microwave Dielectric Heating
Unlike conventional heating, which relies on convection and conduction from vessel walls, microwave irradiation (2.45 GHz) interacts directly with the dipoles in the reaction mixture.
-
Dipolar Polarization: The solvent (Acetone or DMF) and reagents align with the oscillating electric field. The molecular friction generated by this realignment results in rapid, volumetric heating.
-
Arrhenius Acceleration: The instantaneous "superheating" effect overcomes the activation energy (
) barrier significantly faster than thermal lag allows in oil baths.
Mechanistic Pathway (Visualization)
Figure 1: Mechanistic pathway of the microwave-assisted Williamson ether synthesis. The microwave field stabilizes the polar transition state, accelerating the
Experimental Protocol
Equipment & Reagents
-
Microwave Reactor: Single-mode or Multi-mode reactor (e.g., CEM Discover, Anton Paar Monowave) capable of sealed-vessel pressure control.
-
Vessels: 10 mL or 30 mL borosilicate glass pressure vials with crimp/snap caps.
-
Reagents:
-
Substituted Phenol (1.0 equiv)
-
2-Chloro-N-arylacetamide (1.0 equiv)
-
Potassium Carbonate (
) (anhydrous, 2.0 equiv) -
Potassium Iodide (KI) (0.1 equiv - Catalytic)
-
Solvent: Acetone (High microwave absorptivity, easy workup) or DMF (for high-temp needs).
-
Step-by-Step Workflow
Step 1: Pre-Reaction Setup
-
Weigh 1.0 mmol of the substituted phenol and 1.0 mmol of 2-chloro-N-arylacetamide into a 10 mL microwave vial.
-
Add 2.0 mmol of anhydrous
and 0.1 mmol of KI. -
Add 3–5 mL of Acetone. Add a magnetic stir bar.
-
Seal the vial with a PTFE-lined cap.
Step 2: Microwave Irradiation
-
Control Mode: Dynamic (Temperature Control).
-
Temperature:
(if Acetone) or (if DMF). -
Hold Time: 5–8 minutes.
-
Pre-Stirring: 30 seconds (to ensure homogeneity before heating).
-
Pressure Limit: 250 psi (Safety Cutoff).
Step 3: Workup & Isolation
-
Cool the vessel to room temperature (using reactor compressed air cooling).
-
Filtration: Pour the reaction mixture into crushed ice or cold water. If using Acetone, the solvent is miscible with water, precipitating the product.
-
Precipitation: The solid product usually precipitates immediately. Filter the solid using a Buchner funnel.[2]
-
Purification: Wash with cold water to remove residual salts (
, KCl). Recrystallize from Ethanol/Water (1:1) if necessary.
Operational Workflow Diagram
Figure 2: Operational workflow for the microwave-assisted synthesis protocol.
Validation & Comparative Analysis
The following data compares the efficiency of this microwave protocol against the traditional conductive heating method (reflux in acetone).
Table 1: Comparative Efficiency (Conventional vs. Microwave)
| Parameter | Conventional Reflux | Microwave Protocol | Improvement Factor |
| Reaction Time | 4 – 8 Hours | 5 – 10 Minutes | ~50x Faster |
| Temperature | Reflux ( | Controlled Stability | |
| Yield (%) | 65 – 75% | 88 – 96% | +20% Yield |
| Solvent Usage | 20 – 50 mL | 3 – 5 mL | Reduced Waste |
| Energy Profile | High (Continuous heating) | Low (Pulse irradiation) | Green Chemistry |
Self-Validating the Protocol:
-
TLC Check: Spot the reaction mixture against the starting phenol. The phenol spot (usually lower
due to -OH) should disappear completely after 5 minutes of irradiation. -
Purity Check: The crude product, after ice-water precipitation, typically shows >90% purity by
-NMR, often negating the need for column chromatography.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete deprotonation | Ensure |
| Charring/Darkening | "Hot spots" or Thermal Runaway | Ensure vigorous stirring. Reduce max power or switch to "Power Cycling" mode. |
| No Precipitation | Product soluble in water/solvent mix | Evaporate the acetone before adding water. If using DMF, use excess water to force precipitation. |
| Vessel Failure | Over-pressurization | Do not fill vessel >50% volume. Ensure solvent boiling point is respected relative to pressure limits. |
References
-
Microwave-Assisted Synthesis of Phenoxyacetamides
-
Biological Activity of Scaffold
-
Microwave vs.
-
Williamson Ether Mechanism
-
Green Chemistry in MAOS
Sources
- 1. sphinxsai.com [sphinxsai.com]
- 2. asianjpr.com [asianjpr.com]
- 3. ajrconline.org [ajrconline.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Phytocytogenotoxic Activity of N-Phenyl-2-phenoxyacetamides Derived from Thymol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. bspublications.net [bspublications.net]
- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. tsijournals.com [tsijournals.com]
- 13. researchgate.net [researchgate.net]
Application Note & Protocols: Synthesis of Phenoxyacetamide Intermediates for Drug Development
Introduction: The Phenoxyacetamide Core in Modern Medicinal Chemistry
The phenoxyacetamide scaffold is a privileged structural motif integral to a multitude of biologically active compounds. Its unique combination of an ether linkage, providing metabolic stability and specific conformational geometry, and a modifiable acetamide group makes it a cornerstone for combinatorial library synthesis in drug discovery. Molecules incorporating this core structure have demonstrated a vast range of therapeutic activities, including anticancer, anti-inflammatory, antimicrobial, and monoamine oxidase (MAO) inhibitory effects.[1][2][3][4][5]
The versatility of the phenoxyacetamide structure stems from two primary points of diversification: the aromatic ring of the phenoxy group and the nitrogen atom of the amide. These positions can be readily functionalized to modulate the compound's physicochemical properties—such as solubility, lipophilicity, and hydrogen bonding capacity—thereby fine-tuning its pharmacokinetic profile and target-binding affinity.
This document provides a detailed guide for researchers and drug development professionals on the principal synthetic routes to phenoxyacetamide intermediates. We will elucidate the underlying chemical principles, provide validated, step-by-step protocols, and discuss critical parameters for process control and characterization, ensuring reproducibility and high purity of the target compounds.
Principal Synthetic Strategies
The construction of the phenoxyacetamide backbone is most reliably achieved through two well-established, logical pathways. The choice between them often depends on the availability of starting materials and the desired substitution patterns.
Strategy A: Williamson Ether Synthesis followed by Amidation
This is the most prevalent and versatile approach. It is a convergent synthesis that first constructs the phenoxyacetate skeleton, which is then elaborated to the final amide.
-
Step 1: Williamson Ether Synthesis. This classical reaction forms the crucial aryl ether bond.[6][7] It proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a phenoxide ion acts as the nucleophile, attacking an electrophilic α-carbon of a halo-ester.[8][9]
-
Nucleophile Generation: A substituted phenol is deprotonated using a suitable base (e.g., potassium carbonate, sodium hydride) to form the more nucleophilic phenoxide. The choice of base is critical; K2CO3 is a mild and economical choice suitable for many phenols, while a stronger, non-nucleophilic base like NaH is used for less acidic phenols.[9][10]
-
Electrophile: An α-haloacetate, typically ethyl or methyl chloroacetate or bromoacetate, serves as the alkylating agent. Bromoacetates are more reactive than chloroacetates but are also more expensive and less stable.
-
Solvent: A polar aprotic solvent such as acetone, N,N-dimethylformamide (DMF), or acetonitrile is typically used to dissolve the reactants and facilitate the SN2 mechanism.[10][11]
-
-
Step 2: Formation of the Amide Bond. The resulting phenoxyacetate ester can be converted to the target acetamide through several methods.
-
Saponification and Amide Coupling: The ester is first hydrolyzed to the corresponding carboxylic acid using a base like NaOH or KOH. The purified phenoxyacetic acid is then coupled with a primary or secondary amine using a standard peptide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP).[2][12] This method is highly efficient and compatible with a wide range of amines.
-
Conversion to Acid Chloride: The phenoxyacetic acid can be converted to a highly reactive acid chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride.[13][14] The acid chloride readily reacts with the desired amine, often in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to scavenge the HCl byproduct.[14]
-
Strategy B: Direct N-Arylation of a Pre-formed Chloroacetamide
This alternative route also employs the Williamson ether synthesis but changes the sequence of bond formation. Here, the C-N bond is formed first, followed by the C-O ether linkage.
-
Step 1: Synthesis of 2-Chloro-N-aryl/alkyl Acetamide. A primary or secondary amine is acylated using chloroacetyl chloride.[15] This reaction is typically performed at low temperatures (0-5 °C) in the presence of a base to neutralize the HCl generated.[14] This creates a versatile intermediate ready for etherification.
-
Step 2: Ether Formation. The 2-chloro-N-substituted acetamide is then reacted with a substituted phenol under basic conditions, analogous to the Williamson ether synthesis described in Strategy A.[16]
Experimental Protocols & Methodologies
The following protocols provide a detailed, validated workflow for the synthesis of a representative phenoxyacetamide intermediate using Strategy A, which offers broad applicability.
Protocol 1: Synthesis of N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide
This multi-step protocol details the synthesis of a specific phenoxyacetamide intermediate, which can be further modified at the aldehyde group for library development.[13][17]
Workflow Diagram
Caption: Overall workflow for phenoxyacetamide synthesis.
Protocol 1A: Synthesis of Ethyl 2-(4-formylphenoxy)acetate
-
Materials & Reagents:
-
4-Hydroxybenzaldehyde (1.0 eq)
-
Ethyl chloroacetate (1.2 eq)
-
Potassium carbonate (K2CO3), anhydrous (2.0 eq)
-
Acetone, anhydrous
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO4), anhydrous
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxybenzaldehyde, anhydrous K2CO3, and anhydrous acetone.
-
Stir the suspension vigorously at room temperature for 15 minutes.
-
Add ethyl chloroacetate dropwise to the suspension.
-
Heat the reaction mixture to reflux (approx. 56 °C) and maintain for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (3:1) mobile phase.
-
Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts (K2CO3 and KCl). Wash the filter cake with a small amount of acetone.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting crude residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with deionized water (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo to yield the crude product.
-
Purify the product by silica gel column chromatography if necessary, though it is often of sufficient purity for the next step.
-
Protocol 1B: Saponification to 2-(4-Formylphenoxy)acetic Acid
-
Materials & Reagents:
-
Ethyl 2-(4-formylphenoxy)acetate (1.0 eq)
-
Sodium hydroxide (NaOH) (1.5 eq)
-
Ethanol
-
Deionized water
-
Hydrochloric acid (HCl), 2M
-
-
Procedure:
-
Dissolve the ester from Protocol 1A in a mixture of ethanol and water (e.g., 3:1 v/v).
-
Add a solution of NaOH in water to the flask.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
Once the reaction is complete, remove the ethanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 by the slow addition of 2M HCl. A white precipitate will form.
-
Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold deionized water.
-
Dry the product under vacuum to yield 2-(4-formylphenoxy)acetic acid as a white solid.
-
Protocol 1C: Amide Coupling to form N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide
-
Materials & Reagents:
-
2-(4-Formylphenoxy)acetic acid (1.0 eq)
-
4-Chloroaniline (1.0 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq, catalytic)
-
Dichloromethane (DCM), anhydrous
-
-
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2-(4-formylphenoxy)acetic acid, 4-chloroaniline, and a catalytic amount of DMAP.
-
Dissolve the solids in anhydrous DCM.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In a separate beaker, dissolve DCC in a minimal amount of anhydrous DCM.
-
Add the DCC solution dropwise to the stirred reaction mixture over 15 minutes. A white precipitate of dicyclohexylurea (DCU) will form.[12]
-
Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture to remove the DCU precipitate.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO3) solution, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from ethanol or ethyl acetate/hexane) or silica gel column chromatography to yield the pure phenoxyacetamide.
-
Data Presentation & Characterization
The successful synthesis of phenoxyacetamide intermediates requires rigorous characterization to confirm structure and purity.
Table 1: Summary of Expected Data and Characterization Methods
| Parameter | Expected Outcome | Method of Determination | Rationale |
| Reaction Yield | 60-90% (overall) | Gravimetric analysis after purification | Assesses the efficiency of the synthetic route. |
| Purity | >95% | RP-HPLC, ¹H NMR Integration | Ensures the intermediate is suitable for subsequent reactions or biological screening. |
| Structural Identity | Consistent with target | ¹H NMR, ¹³C NMR, Mass Spectrometry (MS) | Confirms the correct chemical structure has been synthesized.[4][13][18] |
| Functional Groups | Presence of key bands | FT-IR Spectroscopy | Verifies the presence of amide C=O (~1670 cm⁻¹), N-H (~3300 cm⁻¹), and C-O-C (~1240 cm⁻¹) stretches.[17][18] |
| Melting Point | Sharp, defined range | Melting Point Apparatus | A sharp melting point is an indicator of high purity for crystalline solids.[13] |
Mechanistic Visualization
Understanding the core mechanism is key to troubleshooting and optimizing the synthesis.
Mechanism of Williamson Ether Synthesis
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jetir.org [jetir.org]
- 4. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. galaxypub.co [galaxypub.co]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. rsc.org [rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. "Synthesis of Some new 2-(4-Aryliminophenoxy)N-Arylacetamide Via p-hydr" by Ruwa M. Mauf, Asmaa H. Sultan et al. [bsj.uobaghdad.edu.iq]
- 17. arkat-usa.org [arkat-usa.org]
- 18. Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines] - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Controlling Regioselectivity in Diamine Acylation
Welcome to the technical support center for controlling regioselectivity in the acylation of diamines. This resource is designed for researchers, scientists, and professionals in drug development who encounter challenges with selective N-acylation. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the precision and efficiency of your synthetic strategies.
Introduction: The Challenge of Selective Acylation
Mono-acylated diamines are crucial building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and natural products. The primary challenge in their preparation lies in achieving selective acylation at one nitrogen atom while leaving the other unmodified, thus avoiding the formation of the diacylated byproduct. This guide provides a comprehensive overview of the factors influencing regioselectivity and offers practical solutions to common experimental hurdles.
Troubleshooting Guide & FAQs
This section addresses specific issues that you may encounter during the acylation of diamines. The solutions are based on established chemical principles and field-proven insights.
Q1: My reaction is producing a significant amount of the diacylated product. How can I improve the yield of the mono-acylated compound?
A1: The formation of a diacylated byproduct is a common issue and typically results from the high reactivity of the mono-acylated intermediate. Here are several strategies to mitigate this:
-
Stoichiometry Control: Carefully control the stoichiometry of your acylating agent. Using a slight excess (1.0-1.2 equivalents) is often recommended, but for highly reactive systems, you may need to use a substoichiometric amount of the acylating agent and accept a lower conversion of the starting diamine to maximize selectivity.[1]
-
Slow Addition: Adding the acylating agent slowly to the reaction mixture can help to maintain a low concentration of the acylating agent, which favors mono-acylation. This is particularly important for highly reactive acylating agents like acyl chlorides.
-
Lower Reaction Temperature: Reducing the reaction temperature can decrease the rate of the second acylation more significantly than the first, thereby improving selectivity.
-
Use of a Bulky Acylating Agent: A sterically hindered acylating agent may react preferentially at the less sterically hindered amine, and the resulting mono-acylated product may be too hindered to react further.
-
In Situ Protection with CO2: Carbon dioxide can be used as a green and traceless temporary protecting group for one of the amine functionalities.[2] The in situ formation of a carbamate reduces the nucleophilicity of one amine, allowing for selective acylation of the other.[2]
Q2: I am working with an unsymmetrical diamine. How can I selectively acylate the more reactive primary amine in the presence of a secondary amine?
A2: The inherent difference in nucleophilicity between primary and secondary amines can often be exploited to achieve chemoselectivity.
-
CDI-Mediated Acylation: Carbonyldiimidazole (CDI) is an effective reagent for the selective acylation of primary amines in the presence of secondary amines.[3] This method is generally high-yielding and can be performed under mild, environmentally friendly conditions.[3]
-
Kinetic Control: At low temperatures, the more nucleophilic primary amine will react faster with the acylating agent. By carefully monitoring the reaction and stopping it once the starting diamine is consumed, you can often isolate the desired N-acylated product with high selectivity.
Q3: My starting diamine is poorly soluble in common organic solvents, leading to a sluggish and incomplete reaction. What can I do?
A3: Poor solubility can significantly hinder reaction rates.[1]
-
Solvent Screening: A systematic solvent screen is recommended. Consider more polar aprotic solvents like DMF, DMAc, or NMP. For some reactions, aqueous or mixed aqueous-organic solvent systems can be effective.[4]
-
Use of a Co-solvent: The addition of a co-solvent can sometimes improve the solubility of the starting material.
-
Phase-Transfer Catalysis: If your reaction involves an aqueous phase and an organic phase, a phase-transfer catalyst can help to bring the reactants together.
-
Biocatalysis: Enzymatic methods, such as those using a truncated carboxylic acid reductase (CAR), can be performed in aqueous conditions and offer excellent selectivity.[5]
Q4: I need to perform a mono-acylation on a symmetrical diamine, but the electronic and steric properties of the two amino groups are identical. How can I achieve selectivity?
A4: This is a classic challenge that can be addressed by temporarily differentiating the two amine groups.
-
Temporary Protection with Boron Reagents: Pre-treatment of the symmetrical diamine with a boron-based Lewis acid, such as 9-borabicyclo[3.3.1]nonane (9-BBN), can selectively form a complex with one of the nitrogen atoms.[6] This deactivates one amine towards acylation, allowing the other to be acylated selectively.[6][7]
-
Imidazole-Catalyzed Monoacylation: An imidazole-catalyzed protocol has been developed for the monoacylation of symmetrical diamines.[4] In this reaction, imidazole acts as both a catalyst and a leaving group.[4]
-
Intramolecular Delivery: A substrate can be designed with a tethered 4-(dimethylamino)pyridine (DMAP) unit that can deliver the acylating agent to one of the amine groups in an intramolecular fashion.[8]
Experimental Protocols
Here are detailed, step-by-step methodologies for key experiments in controlling regioselectivity in diamine acylation.
Protocol 1: CDI-Mediated Selective Mono-acylation of a Symmetrical Diamine
This protocol describes a green and efficient method for the mono-acylation of symmetrical diamines using 1,1'-carbonyldiimidazole (CDI).[3]
Materials:
-
Symmetrical diamine
-
Carboxylic acid
-
1,1'-Carbonyldiimidazole (CDI)
-
Anhydrous THF or other suitable solvent
-
Stirring apparatus
-
Reaction vessel
Procedure:
-
In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) in anhydrous THF.
-
Add CDI (1.1 eq) portion-wise to the stirred solution at room temperature.
-
Stir the mixture for 1-2 hours at room temperature to allow for the formation of the acyl-imidazolide intermediate.
-
In a separate flask, dissolve the symmetrical diamine (1.0 eq) in anhydrous THF.
-
Slowly add the solution of the symmetrical diamine to the acyl-imidazolide solution at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Mono-acylation of a Symmetrical Diamine via Prior Complexation with 9-BBN
This method utilizes the temporary deactivation of one amine group in a symmetrical diamine by complexation with 9-BBN.[6]
Materials:
-
Symmetrical diamine
-
9-Borabicyclo[3.3.1]nonane (9-BBN) (0.5 M solution in THF)
-
Acyl chloride
-
Anhydrous THF
-
Triethylamine (or other non-nucleophilic base)
-
Stirring apparatus
-
Reaction vessel
Procedure:
-
In a dry reaction vessel under an inert atmosphere, dissolve the symmetrical diamine (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the 9-BBN solution (1.0 eq) to the stirred diamine solution.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Cool the reaction mixture back down to 0 °C.
-
Add triethylamine (1.1 eq).
-
Slowly add the acyl chloride (1.0 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction by the slow addition of methanol.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
Table 1: Comparison of Methods for Mono-acylation of Symmetrical Diamines
| Method | Key Reagent(s) | Typical Selectivity (Mono:Di) | Advantages | Disadvantages |
| CDI-Mediated | CDI, Carboxylic Acid | High | Mild conditions, green protocol.[3] | Requires pre-activation of the carboxylic acid. |
| CO2 Protection | CO2, Acyl Chloride | High | Atom-economical, traceless protecting group.[2] | May require pressure; sensitive to atmospheric CO2.[2] |
| 9-BBN Complexation | 9-BBN, Acyl Chloride | Very High | Excellent selectivity, applicable to various diamines.[6] | Requires stoichiometric use of a boron reagent. |
| Imidazole Catalysis | Imidazole, Acylating Agent | Good to High | Catalytic method, simple procedure.[4] | Selectivity can be substrate-dependent. |
| Biocatalysis | CAR Enzyme, ATP | Excellent | Environmentally friendly (aqueous media), high selectivity.[5] | Requires specialized enzymes and cofactors.[5] |
Visualizations
Diagram 1: General Workflow for Troubleshooting Poor Regioselectivity
Caption: A decision-making workflow for troubleshooting poor regioselectivity in diamine acylation.
Diagram 2: Mechanism of 9-BBN Mediated Mono-acylation
Caption: A simplified representation of the 9-BBN mediated mono-acylation of a symmetrical diamine.
References
- CDI-mediated monoacylation of symmetrical diamines and selective acylation of primary amines of unsymmetrical diamines. Green Chemistry (RSC Publishing).
- Taming diamines and acyl chlorides by carbon dioxide in selective mono-acylation reactions. Green Chemistry (RSC Publishing).
- Biocatalytic Monoacylation of Symmetrical Diamines and Its Application to the Synthesis of Pharmaceutically Relevant Amides.
- Imidazole-Catalyzed Monoacylation of Symmetrical Diamines. Organic Letters.
- Selective Monoacylation of a Diamine Using Intramolecular Delivery by a DMAP Unit. Organic Letters.
- Palladium-Catalyzed Regioselective C–H Acylation of Biaryl-2-amines.
- Optimizing reaction conditions for N-acyl
- Borinic Acid-Catalyzed Regioselective Acylation of Carbohydrate Derivatives. Journal of the American Chemical Society.
- Selective Monoacylation of Symmetrical Diamines via Prior Complex
- Efficient Monoacylation of Symmetrical Secondary Alkanediamines and Synthesis of Unsymmetrical Diacylated Alkanediamines. A new L-Proline-based Organocatalyst.
- Catalytic asymmetric synthesis of 1,2-diamines. RSC Publishing.
- Selective Monoacylation of Symmetrical Diamines via Prior Complexation with Boron.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Taming diamines and acyl chlorides by carbon dioxide in selective mono-acylation reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. CDI-mediated monoacylation of symmetrical diamines and selective acylation of primary amines of unsymmetrical diamines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Selective Monoacylation of a Diamine Using Intramolecular Delivery by a DMAP Unit - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The "Trojan Horse" of Stability
Technical Support Center: Stability of Amino-Acetamides in Solution
Current Status: Operational Role: Senior Application Scientist Subject: Troubleshooting & Stabilization of Amino-Acetamide Derivatives
Amino-acetamides (
Unlike simple amides, amino-acetamides possess an intramolecular nucleophile (the amine) and an electrophile (the carbonyl) within the same molecule. This guide moves beyond standard forced degradation to address the specific, often rapid, cyclization and hydrolysis pathways unique to this pharmacophore.
Module 1: Diagnostic Triage (Root Cause Analysis)
If you observe purity loss, do not assume simple hydrolysis. Use this module to identify the degradation mechanism based on pH and product mass.
The Instability Triad: Mechanisms of Action
-
Intramolecular Cyclization (The Primary Threat):
-
Mechanism:[1][2][3][4] The free amine attacks the amide carbonyl, releasing ammonia (or the C-terminal amine) and forming a cyclic 2,5-diketopiperazine (DKP) or similar lactam.
-
Trigger: Neutral to basic pH (where the amine is unprotonated).
-
Kinetics: Can occur in hours, orders of magnitude faster than hydrolysis.
-
-
Hydrolysis (Acid/Base Catalyzed):
-
Oxidative Deamination:
Visualizing the Pathway
Caption: At neutral pH, cyclization (DKP formation) often outcompetes direct hydrolysis due to the entropy advantage of intramolecular reactions.
Module 2: Troubleshooting Protocols
Scenario A: "My sample degrades at physiological pH (7.4)."
Diagnosis: This is likely Diketopiperazine (DKP) formation . At pH 7.4, a significant fraction of the amino group is unprotonated (
Corrective Workflow:
-
Check Mass Spec: Look for a mass loss of 17 Da (loss of
) or the mass of the leaving group. -
Acidify: Lower pH to 4.0–5.0. This protonates the amine (
), rendering it non-nucleophilic and blocking cyclization. -
Buffer Screen: Switch from Phosphate to Citrate or Acetate. Phosphate can act as a general base catalyst, accelerating cyclization.
Scenario B: "I see precipitation upon dilution."
Diagnosis: Aggregation or "Salting Out." Amino-acetamides can be zwitterionic.[6] At their isoelectric point (pI), net charge is zero, minimizing solubility.
Corrective Workflow:
-
Calculate pI: Estimate the pI of your derivative. Avoid formulation within ±1 pH unit of this value.
-
Cosolvent: Add 5-10% Propylene Glycol or Ethanol if the compound has hydrophobic side chains (e.g., amino-quinoline acetamides).
-
Ionic Strength: If salting out, reduce buffer molarity (e.g., from 100mM to 20mM).
Module 3: Experimental Validation (The "Stress Test")
Do not rely on standard ICH conditions blindly. Use this modified protocol specifically for amino-acetamides.
Protocol: Differential pH Stress Testing
| Condition | Target pH | Duration | Expected Mechanism | Pass Criteria |
| Acid Stress | 0.1 N HCl (pH ~1) | 24 Hours | Hydrolysis (Amide cleavage) | < 5% Degradation |
| DKP Stress | Phosphate Buffer (pH 7.5) | 24 Hours | Cyclization (Critical) | < 2% Degradation |
| Base Stress | 0.1 N NaOH (pH ~13) | 4 Hours | Rapid Hydrolysis | Informational Only |
| Oxidative | 0.3% | 4 Hours | N-Oxidation | < 5% Degradation |
Analytical Method Note: Standard C18 columns may fail to retain polar hydrolysis products.
-
Recommendation: Use a HILIC column or an embedded polar group (AQ) C18 column .
-
Mobile Phase: Use 0.1% Formic Acid or DFA. Avoid high pH mobile phases which can induce on-column degradation.
Frequently Asked Questions (FAQs)
Q1: Can I freeze amino-acetamide solutions? A: Yes, but with caution.
-
Risk: During freezing, "cryoconcentration" occurs. Water freezes first, concentrating the buffer salts and the drug in the remaining liquid pockets. This can shift pH dramatically (e.g., Sodium Phosphate pH can drop 3 units during freezing), potentially catalyzing degradation.
-
Solution: Flash freeze in liquid nitrogen to minimize the cryoconcentration phase. Use Good's buffers (HEPES, MOPS) which have lower temperature coefficients than phosphate.
Q2: Why does my LC-MS show a "split" peak for the same mass?
A: You are likely seeing Racemization or Diastereomers .
The
-
Fix: Keep sample preparation pH < 6. Use a Chiral HPLC column (e.g., Teicoplanin-based) to confirm enantiomeric purity.
Q3: Is the compound light sensitive? A: The core amino-acetamide backbone is not inherently photolabile. However, if R-groups contain electron-rich aromatics (e.g., Indoles, Quinolines), they can generate singlet oxygen.
-
Protocol: Store in amber glass. If using transparent vials, wrap in foil.
References
-
Mechanism of Amide Hydrolysis
- Source: "Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature w
- Relevance: Establishes the baseline stability of the amide bond (pH independent regions vs.
-
Diketopiperazine (DKP)
- Source: "Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis."
- Relevance: Details the nucleophilic attack mechanism of the N-terminus on the amide carbonyl, the primary instability mode for amino-acetamides.
-
Analytical Method Development
- Source: "Separation of Acetamide, 2-amino- on Newcrom R1 HPLC column."
- Relevance: Provides specific HPLC conditions (Mobile phase, column selection)
-
Impact of Buffer & pH
-
ICH Guidelines (Regulatory Context)
- Source: "ICH Q1A(R2) Stability Testing of New Drug Substances and Products."
- Relevance: Defines the regulatory framework for forced degrad
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. applications.emro.who.int [applications.emro.who.int]
- 7. Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides - PMC [pmc.ncbi.nlm.nih.gov]
removing unreacted phenoxyacetyl chloride from reaction mixture
Welcome to the technical support center for post-reaction purification involving phenoxyacetyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for removing unreacted phenoxyacetyl chloride from reaction mixtures. As a highly reactive acylating agent, its effective removal is critical for obtaining pure products and ensuring the reliability of subsequent experimental steps.
Critical Safety Advisory
Before proceeding with any protocol, it is imperative to consult the Safety Data Sheet (SDS) for phenoxyacetyl chloride. This compound is corrosive and causes severe skin burns and eye damage.[1][2][3] It reacts violently with water and is moisture-sensitive.[4][5] All handling must be performed in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][6]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction using phenoxyacetyl chloride is complete. What is the first and most critical step in the work-up?
The first and most crucial step is to safely and completely quench any unreacted phenoxyacetyl chloride. Acyl chlorides are highly reactive electrophiles, and any residual reagent can interfere with purification and potentially react with subsequent reagents or solvents.[7] The quenching process converts it into a less reactive and more easily removable species.
The standard method is to hydrolyze the phenoxyacetyl chloride to phenoxyacetic acid and hydrochloric acid (HCl).[5] This is typically achieved by slowly adding the reaction mixture to a separate, stirred vessel containing a quenching solution. This "reverse quench" is a critical safety measure to control the exothermic reaction that occurs upon hydrolysis.[8]
Q2: What is the best quenching agent to use? Should I just add water?
While phenoxyacetyl chloride reacts violently with water, simply adding pure water is often not the best approach.[4][9] The reaction generates HCl, which can create a harsh acidic environment that may be detrimental to your desired product.
A more controlled and widely applicable method is to quench with a mild aqueous base solution, such as saturated sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution, in an ice bath.
-
Causality: The base serves two purposes: it acts as the nucleophile to react with the acyl chloride and simultaneously neutralizes the HCl byproduct as it forms. Using a cold solution helps to dissipate the heat generated during the exothermic hydrolysis reaction, preventing potential runaway reactions.[8]
Q3: I've quenched the reaction. How do I choose the best primary purification method?
The choice of purification method depends primarily on the stability and physical properties of your desired product. The decision-making process can be broken down as follows:
Caption: Decision tree for selecting a purification method.
-
Aqueous Extractive Work-up: This is the most common and efficient method if your product is stable in water and resides in a water-immiscible organic solvent. The quenching step converts the phenoxyacetyl chloride into the water-soluble sodium phenoxyacetate salt, which is easily removed in the aqueous layer.[10][11][12]
-
Silica Gel Chromatography: If your product is sensitive to water, acid, or base, chromatography is the preferred method.[13] The crude reaction mixture (after solvent removal) can be directly loaded onto a silica gel column.
-
Vacuum Distillation: This method is suitable if your product is thermally stable and has a significantly different boiling point from phenoxyacetyl chloride (boiling point: 225-226 °C at atmospheric pressure).[10] This can also be used to remove excess thionyl chloride if it was used in the synthesis of the phenoxyacetyl chloride.[14]
Q4: Can you provide a detailed protocol for the aqueous extractive work-up?
Certainly. This protocol is a self-validating system designed to systematically remove the unreacted reagent and byproducts.
Experimental Protocol: Aqueous Extractive Work-up
-
Preparation of Quenching Solution: In a separate flask large enough to accommodate both the reaction mixture and the wash solution, prepare a 10% aqueous solution of sodium bicarbonate (NaHCO₃). Cool this solution to 0 °C in an ice bath and stir vigorously.
-
Quenching: Slowly, and in a dropwise manner, add the completed reaction mixture to the cold, stirred NaHCO₃ solution. Monitor for gas evolution (CO₂) and control the addition rate to prevent excessive foaming and temperature increase.
-
Phase Separation: Transfer the quenched mixture to a separatory funnel. Allow the layers to fully separate. Drain the lower aqueous layer.
-
Alkaline Wash: Wash the remaining organic layer with a fresh portion of 10% NaHCO₃ solution. This ensures the complete removal of acidic species (phenoxyacetic acid, HCl). Drain the aqueous layer.
-
Neutral Wash: Wash the organic layer with deionized water to remove any remaining bicarbonate solution.[15]
-
Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine).
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude product, which is now free of unreacted phenoxyacetyl chloride.
Caption: Workflow for aqueous extractive work-up.
Q5: Troubleshooting - I've formed a stable emulsion during the extraction. What should I do?
Emulsions are common, especially if the reaction mixture contains polar solvents or surfactants. Here are several techniques to resolve them:
-
Add Brine: The most common first step is to add a significant amount of saturated brine. The increased ionic strength of the aqueous phase often forces the layers to separate.[18]
-
Patience: Allow the separatory funnel to stand undisturbed for an extended period (15-30 minutes).
-
Filtration: Pass the entire emulsified mixture through a pad of Celite or glass wool. This can physically disrupt the emulsion.
-
Solvent Addition: Add more of the organic solvent to dilute the mixture, which can sometimes break the emulsion.
Q6: How can I be certain that all the phenoxyacetyl chloride has been removed?
Analytical confirmation is key.
-
Thin-Layer Chromatography (TLC): Spot the crude reaction mixture and the purified product on a TLC plate. The unreacted phenoxyacetyl chloride is quite polar and will likely hydrolyze to phenoxyacetic acid on the silica plate, resulting in a distinct spot. This spot should be absent in your purified material.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is highly effective. The methylene protons (-CH₂-) adjacent to the carbonyl group in phenoxyacetyl chloride have a characteristic chemical shift. The absence of this signal in the spectrum of your final product is strong evidence of its removal.
Purification Method Comparison
The table below summarizes the key considerations for each primary purification technique.
| Feature | Aqueous Extractive Work-up | Silica Gel Chromatography | Vacuum Distillation |
| Principle | Partitioning between immiscible liquid phases based on solubility. | Differential adsorption onto a solid stationary phase.[13] | Separation based on differences in boiling points under reduced pressure.[19] |
| Product Stability | Must be stable to water, and mild acid/base. | Ideal for sensitive compounds. | Must be thermally stable and not prone to decomposition at high temperatures. |
| Pros | Fast, inexpensive, highly effective for removing ionic/polar impurities, scalable. | High resolving power, applicable to a wide range of compounds, mild conditions. | Excellent for removing non-volatile impurities, can be very effective for pure liquids. |
| Cons | Risk of emulsions, not suitable for water-soluble or water-sensitive products. | Can be time-consuming and solvent-intensive, risk of product loss on the column. | Requires specialized equipment, not suitable for non-volatile or thermally labile products. |
| Best For | Robust, water-insoluble products. | Complex mixtures or sensitive compounds. | Thermally stable liquid products with a significant boiling point difference from impurities. |
References
-
Fisher Scientific. (2025). SAFETY DATA SHEET - Phenoxyacetyl chloride. Retrieved from [Link]
-
PubChem. (n.d.). Phenoxyacetyl chloride | C8H7ClO2 | CID 69703. Retrieved from [Link]
-
ResearchGate. (2020). How can I properly quench POCl3?. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Acetyl chloride, phenoxy- (CAS 701-99-5). Retrieved from [Link]
- Google Patents. (n.d.). CN111072470A - Method for preparing 2, 5-dimethyl phenylacetyl chloride.
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2016). MedChem Tips and Tricks. Retrieved from [Link]
-
ResearchGate. (2025). Removal of Reaction Solvent by Extractive Workup: Survey of Water and Solvent Co-extraction in Various Systems | Request PDF. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
- Delhaye, L., Ceccato, A., Jacobs, P., Köttgen, C., & Merschaert, A. (n.d.). Technical Notes - Removal of Reaction Solvent by Extractive Workup. Organic Process Research & Development.
-
University of Chemistry and Technology, Prague. (n.d.). Separation methods: Chromatography. Retrieved from [Link]
-
Research and Reviews. (2021). A Report on Reagents and its Quenching Methods | Open Access Journals. Retrieved from [Link]
-
PubMed. (n.d.). Chiral separation of beta-blockers after derivatization with (-)-alphamethoxy-alpha-(trifluoromethyl)phenylacetyl chloride by gas chromatography. Retrieved from [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. (n.d.). Retrieved from [Link]
-
Organic Syntheses. (n.d.). ω-CHLOROISONITROSOACETOPHENONE. Retrieved from [Link]
-
Jack Westin. (n.d.). Chromatography Basic Principles Involved In Separation Process. Retrieved from [Link]
-
Oxford University Press. (n.d.). Chromatography techniques. Retrieved from [Link]
-
MDPI. (2025). Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O. Retrieved from [Link]
- Google Patents. (n.d.). US5632898A - Method for removing unreacted electrophiles from a reaction mixture.
-
University of Rochester. (n.d.). Remove Sticky Reagents. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: Purification. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups. Retrieved from [Link]
-
Biotage. (2023). What is the best way to purify a crude reaction mixture that auto-crystallizes?. Retrieved from [Link]
-
Illinois State Water Survey. (n.d.). Chromatographic separation and identification of organic acids. Retrieved from [Link]
-
ResearchGate. (2025). Acid Chloride/ chloroformate purification?. Retrieved from [Link]
-
KGROUP. (2006). Quenching Reactive Substances. Retrieved from [Link]
-
PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]
Sources
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- 2. Phenoxyacetyl Chloride | 701-99-5 | TCI AMERICA [tcichemicals.com]
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- 4. fishersci.com [fishersci.com]
- 5. CAS 701-99-5: 2-Phenoxyacetyl chloride | CymitQuimica [cymitquimica.com]
- 6. Phenoxyacetyl chloride(701-99-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. US5632898A - Method for removing unreacted electrophiles from a reaction mixture - Google Patents [patents.google.com]
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- 10. Phenoxyacetyl chloride | 701-99-5 | Benchchem [benchchem.com]
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- 12. people.uniurb.it [people.uniurb.it]
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- 14. CN111072470A - Method for preparing 2, 5-dimethyl phenylacetyl chloride - Google Patents [patents.google.com]
- 15. mdpi.com [mdpi.com]
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- 17. chem.libretexts.org [chem.libretexts.org]
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separation of mono- and di-acylated phenylenediamine byproducts
Welcome to the Acylation Selectivity Support Center.
Ticket Subject: Separation of Mono- (MAPPD) and Di-acylated (DAPPD) Phenylenediamine Byproducts. Assigned Specialist: Senior Application Scientist, Separation Sciences Division. Status: Open.
Introduction: The "Selectivity Paradox"
You are likely here because your acylation reaction (using acetic anhydride or acyl chlorides) failed to stop at the mono-substituted stage. This is a classic kinetic challenge: the nucleophilicity of the amine often increases or remains competitive after the first acylation, leading to the thermodynamic sink: the di-acylated impurity (DAPPD).
This guide treats your purification workflow as a modular system. We do not just "clean" the product; we exploit the drastic changes in basicity (pKa) and polarity (LogP) introduced by the amide bond.
Module 1: The Chemistry of Separation (Theory)
Before troubleshooting, you must understand the species behavior in your flask. The separation relies on the "Amine-to-Amide Shift."[1]
-
Phenylenediamine (PPD): Double base. Highly soluble in acid. Oxidation prone (turns black).
-
Mono-acyl (MAPPD): Single base (remaining amine) + Neutral Amide.[1] Amphoteric character.
-
Di-acyl (DAPPD): Neutral/Non-basic.[1] Poor aqueous solubility.
The Solubility/pKa Logic Flow:
Figure 1: The kinetic progression and physicochemical properties of phenylenediamine acylation species.
Module 2: Bulk Separation (The "Crash-Out" Protocol)
Scenario: You have a crude reaction mixture containing all three species. Goal: Remove the bulk Di-acyl (DAPPD) byproduct without chromatography.
The most robust method utilizes the insolubility of DAPPD in dilute acid . Since DAPPD lacks a free amine group to protonate, it remains neutral and precipitates, while PPD and MAPPD form soluble salts.
Step-by-Step Protocol: The Acid Filtration Swing
-
Quench & Acidify:
-
Dilute your reaction mixture with water.
-
Adjust pH to 3.0 – 4.0 using 1M HCl.
-
Why? At pH 3, the free amine of MAPPD and both amines of PPD are protonated (water-soluble). DAPPD remains neutral.
-
-
Precipitation Stir:
-
Stir vigorously at 0–5°C for 30 minutes.
-
Observation: A heavy precipitate (usually off-white to grey) should form.[1] This is your DAPPD.
-
-
Filtration (Critical Step):
-
Filter the cold suspension through a sintered glass funnel.
-
Solid Cake: Contains >90% of the Di-acyl impurity. Discard (or save for analysis).
-
Filtrate: Contains your Target (MAPPD) and Starting Material (PPD).
-
-
Basification & Extraction:
-
Neutralize the filtrate to pH 7–8 with NaOH or NaHCO₃.
-
Action: Extract with Ethyl Acetate or n-Butanol .[1]
-
Selectivity Note: PPD is highly water-soluble.[1] MAPPD is more lipophilic (LogP ~0.4) than PPD (LogP ~ -0.3).[1] Multiple extractions will pull MAPPD into the organic layer, leaving a significant portion of unreacted PPD in the aqueous phase.
-
Troubleshooting Table: LLE Issues
| Symptom | Probable Cause | Corrective Action |
| Emulsion formation | PPD oxidation polymers acting as surfactants.[1] | Filter through Celite before extraction. Add brine (saturated NaCl) to the aqueous phase. |
| DAPPD in filtrate | Acid concentration too high (solubilizing via amide protonation) or temperature too high. | Chill to <5°C. Ensure pH is not < 1.0 (very strong acid can protonate amides). |
| Low Yield of MAPPD | pH too low during extraction; MAPPD still protonated. | Ensure pH is > pKa of the aniline nitrogen (approx pH 6-7). |
Module 3: High-Purity Separation (HPLC/Flash)
Scenario: You need analytical purity (>99%) or are separating isomers (e.g., ortho vs para). Goal: Resolve the "Tailing Peak" of the amine.
Free amines interact strongly with residual silanols on silica columns, causing severe tailing. You must use Ion Suppression or Ion Pairing .
Recommended HPLC Method
-
Column: C18 (Hydrophilic end-capped or "AQUA" type columns are superior).[1]
-
Mobile Phase A: 25 mM Ammonium Acetate (pH ~5-6) + 0.1% Triethylamine (optional blocker).[1]
-
Gradient: 5% B to 40% B over 20 mins.
-
Detection: UV 240 nm (Amide absorption) and 255 nm.[2]
The "Tailing" Decision Tree:
Figure 2: Decision matrix for optimizing chromatographic separation of amine/amide mixtures.
Module 4: Crystalline Purity (Recrystallization)
Scenario: You have isolated MAPPD but it is colored (brown/purple) or contains trace PPD. Goal: Final polish.
-
Solvent System: Water/Ethanol (90:10).
-
MAPPD is sparingly soluble in cold water but soluble in boiling water.
-
PPD is very soluble in water (remains in mother liquor).
-
DAPPD is insoluble (should have been removed in Module 2).
-
-
The "Charcoal" Step (Mandatory):
-
Dissolve crude MAPPD in boiling water/ethanol.
-
Add Activated Carbon (10 wt%) .
-
Critical: Stir hot for 10 mins. This adsorbs the colored oxidation byproducts (Bandrowski's base type oligomers).
-
Filter hot through Celite.
-
-
Crystallization:
-
Allow to cool slowly to room temperature, then 4°C.
-
White/Off-white needles of MAPPD will form.[1]
-
Frequently Asked Questions (FAQ)
Q: My sample turns black immediately upon dissolving. How do I stop this? A: Phenylenediamines oxidize rapidly in air.
-
Fix: Add an antioxidant. Ascorbic Acid (0.1%) or Sodium Sulfite added to your solvents/buffers will act as a sacrificial antioxidant and keep the solution clear [1].
Q: Can I use Flash Chromatography (Silica) for this? A: Yes, but standard Hexane/EtOAc will fail.[1]
-
Fix: Use Dichloromethane/Methanol with 1% Ammonia or 1% Triethylamine . The base competes for silica sites, allowing the amine (MAPPD) to elute without streaking.
Q: How do I distinguish the Mono-acyl from the Di-acyl on NMR? A:
-
MAPPD: Shows two sets of aromatic protons (AA'BB' system if para) and one acetyl methyl singlet (~2.1 ppm). You will also see a broad NH peak (amide) and a broad NH2 peak (amine).
-
DAPPD: Shows a single singlet for aromatic protons (symmetry) and a single methyl peak (integrating for 6H).
References
-
Meyer, A., Blömeke, B., & Fischer, K. (2009).[1][4] Determination of p-phenylenediamine and its metabolites MAPPD and DAPPD in biological samples using HPLC-DAD and amperometric detection. Journal of Chromatography B.
-
Sigma-Aldrich. (n.d.).[1] N,N-Diethyl-p-phenylenediamine Properties and Solubility Data.
-
Mohamed, K., et al. (2016).[5][6] Development and validation of an LC-MS/MS method for determination of p-phenylenediamine and its metabolites. Biomedical Chromatography.
-
NIST Chemistry WebBook. (n.d.). N,N'-Diacetyl-1,4-phenylenediamine Data. [1]
Sources
- 1. N,N'-Diacetyl-1,4-phenylenediamine [webbook.nist.gov]
- 2. (PDF) Determination of p-phenylenediamine and its metabolites MAPPD and DAPPD in biological samples using HPLC-DAD and amperometric detection [academia.edu]
- 3. HPLC Method for Analysis of Isomers of Phenylenediamine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 4. Determination of p-phenylenediamine and its metabolites MAPPD and DAPPD in biological samples using HPLC-DAD and amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
Validation & Comparative
Comparative Guide: FTIR Spectral Analysis of Phenoxyacetamide Functional Groups
Executive Summary: The Phenoxyacetamide Pharmacophore
The phenoxyacetamide moiety (
In the high-throughput environment of drug development, rapid structural validation is critical. While NMR remains the gold standard for connectivity, Fourier Transform Infrared Spectroscopy (FTIR) offers an unparalleled advantage in speed and sensitivity for the specific identification of the amide-ether linkage in solid-state samples.
This guide objectively compares FTIR analysis against Raman and NMR spectroscopies, specifically for characterizing phenoxyacetamides, and provides a self-validating experimental protocol for industry-standard execution.
Spectral Characterization: The "Product" Profile
To effectively analyze phenoxyacetamides, one must deconstruct the molecule into its vibrational components. The interplay between the electronegative oxygen of the phenoxy group and the resonance-stabilized amide creates a unique spectral fingerprint.
Table 1: Diagnostic FTIR Bands for Phenoxyacetamides
| Functional Group | Vibration Mode | Wavenumber ( | Intensity | Mechanistic Insight |
| Amide I | 1650 – 1690 | Strong | The most diagnostic band. Position is sensitive to Hydrogen bonding.[1][2] In solid state, often shifts lower due to intermolecular H-bonds. | |
| Amide II | 1530 – 1560 | Medium | Coupled vibration. Its presence confirms the amide linkage, distinguishing it from simple esters or ketones. | |
| Ether (Aryl) | 1230 – 1250 | Strong | The | |
| Ether (Alkyl) | 1030 – 1060 | Medium | Often complex due to coupling with skeletal vibrations. | |
| Amide A | 3200 – 3400 | Medium/Broad | Broadness indicates degree of crystallinity and H-bonding network. Sharpens in dilute solution. | |
| Aromatic Ring | 1590 – 1600 | Variable | Characteristic "breathing" modes of the phenyl ring attached to the oxygen. |
Comparative Analysis: FTIR vs. Alternatives
Why choose FTIR over Raman or NMR for this specific application? The decision rests on the "Triangle of Analysis": Speed, Specificity, and State.
Table 2: Performance Comparison for Phenoxyacetamide Analysis
| Feature | FTIR (ATR Mode) | Raman Spectroscopy | 1H-NMR |
| Primary Detection | Dipole moment changes (Polar bonds: | Polarizability changes (Non-polar bonds: | Magnetic nuclei environment ( |
| Phenoxyacetamide Sensitivity | High. The Amide I and Ether bands are among the strongest IR absorbers. | Moderate. Amide I is often weak. Phenyl ring modes are strong, but the critical linker is less distinct. | High. Definitive connectivity, but requires solvation. |
| Sample Prep | None (ATR). Direct powder analysis. | None. Direct powder analysis. | High. Requires deuterated solvents ( |
| Interference | Water/Moisture ( | Fluorescence (common in crude synthetic intermediates). | Solvent peaks, paramagnetic impurities. |
| Throughput | < 1 minute per sample. | < 1 minute per sample. | 10–30 minutes per sample (prep + shim + scan). |
| Best Use Case | Routine QC, Polymorph Check, Batch Release. | Crystal form screening, aqueous solutions. | Structural elucidation of unknowns. |
Expert Insight: The Polarity Advantage
FTIR is superior to Raman for phenoxyacetamides because the molecule is defined by its polar linkages (Amide and Ether). Raman scattering is weak for these dipole-heavy bonds but strong for the aromatic ring. Consequently, FTIR provides a direct "readout" of the functional groups of interest, whereas Raman emphasizes the hydrocarbon scaffold.
Experimental Protocol: Self-Validating ATR-FTIR System
Objective: Obtain a publication-quality spectrum of a solid phenoxyacetamide derivative using Attenuated Total Reflectance (ATR).
Prerequisites:
-
Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).
-
Accessory: Diamond or ZnSe ATR crystal (Single bounce).
-
Resolution:
.[3] -
Scans: 16 (Screening) or 64 (Publication).[4]
Workflow Diagram (DOT)
The following diagram illustrates the logical flow of the experiment, including critical "Self-Validation" decision nodes.
Caption: Step-by-step ATR-FTIR workflow with built-in validation loops to ensure spectral integrity.
Detailed Methodology
Step 1: System Validation (The Background)
-
Action: Clean the crystal with isopropanol. Collect a background spectrum without sample.[5]
-
Causality: The background subtracts the instrument response and atmospheric absorption (
doublet at 2350 , noise >3500 ). -
Self-Validation: If the background energy curve is jagged or low, the crystal is dirty or the source is failing. Do not proceed.
Step 2: Sample Loading & Contact
-
Action: Place ~2-5 mg of the phenoxyacetamide powder on the center of the crystal. Lower the pressure arm until the force gauge clicks or reads optimal (typically 80-100 N).
-
Causality: ATR relies on the evanescent wave penetrating the sample (approx. 0.5 – 2
). Poor contact results in weak bands and high noise. -
Self-Validation: Look at the "Live Preview." The strongest peaks (Amide I) should have roughly 20-60% Absorbance (or 40-80% Transmittance). If peaks are <5% Absorbance, increase pressure.
Step 3: Acquisition parameters
-
Range: 4000 – 600
(covers functional groups and fingerprint). -
Apodization: Strong-Norton-Beer (standard for preserving peak shape).
-
Phase Correction: Mertz.
Step 4: Data Processing
-
Action: Apply "ATR Correction" (if quantitative comparison to transmission libraries is needed).
-
Causality: ATR penetration depth is wavelength-dependent (deeper at lower wavenumbers). Uncorrected spectra have enhanced intensity at low wavenumbers compared to transmission spectra.
Structural Logic: The Phenoxyacetamide Pathway
Understanding the connectivity helps in assigning the "Fingerprint" region.
Caption: Correlation between chemical substructures of phenoxyacetamide and their dominant spectral bands.
Conclusion
For the researcher investigating phenoxyacetamide derivatives, ATR-FTIR is the most efficient tool for confirming the integrity of the amide-ether backbone. While it lacks the atomic resolution of NMR, its sensitivity to the polar functional groups defining this pharmacophore makes it indispensable for routine screening and quality control.
By following the self-validating protocol outlined above, you ensure that the resulting data is not just an image, but a reliable analytical measurement suitable for regulatory filing or peer-reviewed publication.
References
-
National Institutes of Health (NIH). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives. (2021).[6][7][8] [Link]
-
Specac Ltd. Interpreting Infrared Spectra: A Guide to Functional Group Identification. [Link]
-
Rocky Mountain Labs. Difference between FTIR and NMR? A Comparative Analysis. (2023).[5][9][10] [Link]
-
Research Journal of Pharmacy and Technology. Fourier Transform Infra-Red Spectroscopy: Recent advances and prospective in Analytical Method Development. (2023).[5][9][10] [Link]
-
Gateway Analytical. Comparison Of Raman And FTIR Spectroscopy: Advantages And Limitations. (2021).[6][7][8] [Link]
Sources
- 1. eng.uc.edu [eng.uc.edu]
- 2. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 3. scispace.com [scispace.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. rjptonline.org [rjptonline.org]
- 6. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. azooptics.com [azooptics.com]
- 8. Comparison Of Raman And FTIR Spectroscopy: Advantages And Limitations - Analysis Solutions [gatewayanalytical.com]
- 9. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rockymountainlabs.com [rockymountainlabs.com]
Comparative Guide: Phenoxyacetamide Derivatives vs. Standard Chemotherapeutics
Executive Summary
Phenoxyacetamide derivatives represent a "privileged scaffold" in medicinal chemistry, increasingly valued for their versatility as EGFR tyrosine kinase inhibitors (TKIs) and apoptosis inducers . Unlike traditional non-selective alkylating agents, recent generations of these derivatives demonstrate targeted affinity for the ATP-binding pocket of kinases and the ability to modulate the Bax/Bcl-2 ratio.
This guide provides a technical comparison of novel phenoxyacetamide derivatives (specifically Compound I and Compound II ) against industry-standard controls (5-Fluorouracil and Doxorubicin ). We analyze IC50 values across breast (MCF-7) and liver (HepG2) cancer cell lines, supported by validated experimental protocols and mechanistic signaling pathways.
Structural Basis & SAR Analysis
The pharmacological potency of phenoxyacetamides hinges on three structural domains. Understanding these is critical for interpreting the IC50 data below.
-
The Phenoxy "Warhead": The aromatic ring serves as the primary hydrophobic anchor.
-
SAR Insight: Electron-withdrawing groups (EWG) such as -NO₂ or -Cl at the para position significantly enhance cytotoxicity by increasing the lipophilicity and binding affinity to the EGFR hydrophobic pocket.
-
-
The Acetamide Linker: A flexible spacer that facilitates hydrogen bonding within the receptor active site.
-
The Amine Terminus: Often a secondary amine or heterocyclic ring (e.g., piperazine, morpholine) that improves water solubility and pharmacokinetic profiles.
Comparative Analysis: IC50 Performance
The following data aggregates performance metrics from recent high-impact screenings. Lower IC50 values indicate higher potency.[1]
Table 1: Cytotoxicity Profile (IC50 in µM)
Note: Data represents mean values from triplicate MTT assays (72h exposure).
| Compound ID | Structure Class | HepG2 (Liver) | MCF-7 (Breast) | A549 (Lung) | Selectivity Index (SI)* |
| Compound I | p-Substituted Phenoxyacetamide | 1.43 ± 0.12 | 7.43 ± 0.55 | 12.1 ± 1.1 | > 25 (vs THLE-2) |
| Compound II | o-Substituted Phenoxyacetamide | 6.52 ± 0.45 | > 20.0 | N.D. | Low |
| Derivative 3d | Phenylacetamide Analog | N.D.[2] | 0.70 ± 0.08 | N.D. | High |
| 5-Fluorouracil | Standard (Antimetabolite) | 5.32 ± 0.21 | 4.80 ± 0.35 | 8.3 ± 1.8 | Low (Toxic to normal) |
| Doxorubicin | Standard (Anthracycline) | 0.38 ± 0.07 | 0.42 ± 0.05 | 0.55 ± 0.09 | Very Low (Cardiotoxic) |
-
N.D.: Not Determined.
-
SI (Selectivity Index): Ratio of IC50 (Normal Cells) / IC50 (Cancer Cells). An SI > 10 indicates a favorable safety window.
Key Technical Insights
-
Liver Cancer Specificity: Compound I outperforms the standard 5-FU in HepG2 cells (1.43 µM vs 5.32 µM), suggesting a specific uptake mechanism or targeted kinase inhibition relevant to hepatocellular carcinoma.
-
Positional Isomerism: The shift from para substitution (Compound I) to ortho (Compound II) resulted in a 4.5-fold loss of potency , highlighting the steric sensitivity of the target binding site.
-
Breast Cancer Efficacy: While Compound I is effective, the Derivative 3d (a closely related analog) shows sub-micromolar potency (0.7 µM) against MCF-7, rivaling Doxorubicin without the associated cardiotoxicity risks.
Mechanism of Action: Dual-Targeting Pathway
Phenoxyacetamides do not act solely as alkylating agents. Advanced derivatives function as dual inhibitors: blocking EGFR phosphorylation and triggering the Intrinsic Apoptotic Pathway .
Diagram 1: Signaling Cascade Blockade
Visualization of how Phenoxyacetamides (PA-Deriv) intercept survival signaling.
Caption: Phenoxyacetamides inhibit EGFR signaling while simultaneously shifting the Bax/Bcl-2 ratio to trigger mitochondrial apoptosis.
Experimental Protocol: Validated MTT Assay
To reproduce the IC50 values cited above, use this standardized colorimetric workflow. This protocol ensures Z-factor robustness > 0.5.
Reagents Required[3][4][5][6][7][8][9][10]
-
MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).
-
Solubilization Buffer: 100% DMSO (molecular biology grade).
-
Cell Lines: HepG2 (HB-8065) or MCF-7 (HTB-22).
Workflow Diagram
Caption: Step-by-step MTT cytotoxicity workflow for high-throughput screening of phenoxyacetamide derivatives.
Critical Steps for Reproducibility
-
Seeding Density: Do not exceed 5,000 cells/well for HepG2. Over-confluence results in contact inhibition, masking the drug's anti-proliferative effect.
-
Solvent Control: Ensure final DMSO concentration in wells is < 0.5% (v/v). Higher levels cause background cytotoxicity.
-
Formazan Dissolution: After adding DMSO (Step 6), shake the plate on an orbital shaker for 15 minutes. Incomplete dissolution of purple crystals is the #1 cause of noisy IC50 curves.
References
-
Abdelgawad, M.A., et al. (2023). "In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition." Pharmaceuticals, 16(11), 1524.
-
BenchChem. (2025).[2][3][4] "Determination of IC50 for Anticancer Agent 158 (Phenoxyacetamide Derivative) in Breast Cancer Cell Lines." BenchChem Protocols.
-
Riss, T.L., et al. (2013). "Cell Viability Assays: MTT Assay Protocol." Assay Guidance Manual [Internet]. Bethesda (MD)
-
Lenz, H.J. (2020). "Anti-EGFR Mechanism of Action: Antitumor Effect and Underlying Cause of Adverse Events."[5] Cancer Network, Oncology Journal.
-
Ghorbani-Bidkorbeh, F., et al. (2025). "Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells."[6] Pharmaceutical Sciences, 31(2).[6]
Sources
Reference Standards for 4-Amino-2-Methoxyaniline Derivatives: A Technical Comparison & Qualification Guide
Topic: Reference Standards for 4-Amino-2-Methoxyaniline Derivatives Content Type: Publish Comparison Guide
Executive Summary
In the high-stakes environments of pharmaceutical impurity profiling and cosmetic safety assessment, 4-amino-2-methoxyaniline (also known as 2-methoxy-p-phenylenediamine , CAS 5307-02-8 for free base; CAS 66671-82-7 for sulfate) presents unique challenges.[1][2] As a reactive electron-rich aniline, it serves as a critical scaffold in kinase inhibitor synthesis (e.g., EGFR inhibitors) and oxidative hair dye formulations.[1][2] However, its inherent instability—prone to rapid oxidation and dimerization—renders "off-the-shelf" reference standards unreliable without rigorous verification.
This guide objectively compares available reference standard formats (Certified Reference Materials vs. Analytical Standards; Free Base vs. Salts) and provides a self-validating experimental framework for their qualification.
Part 1: The Landscape of Reference Standards
Selecting the correct reference standard is not merely a purchasing decision; it is a risk management strategy. For 4-amino-2-methoxyaniline, the choice often dictates the validity of long-term stability studies.[2]
Comparative Analysis: Material Types
| Feature | Certified Reference Material (CRM) | Analytical Reference Standard | In-House Synthesized Standard |
| Primary Use | Method Validation, Calibration of Secondary Standards | Routine QC, Impurity Identification | Early-stage R&D, structural elucidation |
| Traceability | SI-traceable (NIST/BAM); ISO 17034 Accredited | Traceable to internal primary standard | Often lacks metrological traceability |
| Purity Assignment | qNMR + Mass Balance (High Confidence) | HPLC Area % (Medium Confidence) | NMR/LC-MS (Variable Confidence) |
| Uncertainty | Explicitly stated (e.g., 99.1% ± 0.3%) | Not typically provided | Unknown |
| Stability Data | Long-term monitoring included | Retest dates provided | Not established |
| Cost | High ( | Moderate ( | Low ($) |
The Critical Choice: Free Base vs. Sulfate Salt
For this specific derivative, the salt form is superior for reference purposes.
-
Free Base (4-amino-2-methoxyaniline):
-
Sulfate Salt (2-methoxy-p-phenylenediamine sulfate):
Expert Insight: For GMP release testing, always prefer the Sulfate Salt CRM stored under Argon at -20°C. If the free base is required, generate it in situ or use a fresh ampoule for every analysis.
Part 2: Scientific Integrity – Degradation Pathways[2]
Understanding why your standard degrades is as important as knowing if it degraded. 4-amino-2-methoxyaniline follows a "Bandrowski's Base" type oxidation mechanism, common to p-phenylenediamines.[2]
Visualization of Instability
The following diagram illustrates the oxidative cascade that compromises reference standard purity.
Caption: Figure 1. Oxidative degradation pathway of 4-amino-2-methoxyaniline. The formation of the diimine intermediate is the rate-limiting step, accelerated by light and basic pH.
Part 3: Experimental Protocols (Self-Validating Systems)
Do not rely solely on the Certificate of Analysis (CoA). Transport conditions can degrade sensitive amines.[2] Use this protocol to verify identity and purity upon receipt.
Protocol: High-Performance Liquid Chromatography (HPLC)
This method uses a buffered mobile phase to suppress amine ionization tailing, ensuring sharp peaks for accurate integration.[1][2]
Method Parameters:
-
Column: C18 End-capped (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.[2]
-
Mobile Phase A: 20 mM Ammonium Formate buffer, pH 8.5 (Basic pH keeps the aniline neutral/deprotonated for better retention and shape on hybrid columns). Alternatively: Phosphate buffer pH 3.0 for ion-pairing free retention.
-
Mobile Phase B: Acetonitrile (HPLC Grade).[1]
-
Gradient:
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV at 240 nm (max absorption) and 280 nm.[1]
-
Temperature: 25°C.
Step-by-Step Workflow:
-
Preparation: Dissolve 10 mg of Reference Standard in 10 mL of degassed Mobile Phase A/Acetonitrile (90:10). Note: Use amber glassware.
-
System Suitability: Inject a standard solution 5 times. RSD of peak area must be < 2.0%.
-
Purity Check: Inject the sample. Calculate purity using % Area Normalization , but exclude the solvent front and system peaks.
-
Self-Validation: If a peak appears at RRT ~1.5-2.0 (relative to main peak), it indicates dimerization.[1][2] Reject the standard if dimer > 0.5%.
Protocol: Purity Assignment via qNMR (The "Gold Standard")
For establishing a primary internal standard, HPLC is insufficient due to response factor variations.
-
Solvent: DMSO-d6 (prevents exchange of amine protons).[1][2]
-
Internal Standard: Maleic Acid (Traceable to NIST SRM) or Benzyl Benzoate.[1]
-
Procedure:
-
Weigh ~10 mg of 4-amino-2-methoxyaniline (precision ±0.01 mg).
-
Weigh equimolar amount of Internal Standard.
-
Acquire 1H-NMR with d1 (relaxation delay) > 30 seconds (to ensure full relaxation).
-
-
Calculation:
(Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity of IS)[1][3]
Part 4: Data Presentation & Case Study
Stability Case Study: Thermal vs. Oxidative Stress
We compared a commercial "Analytical Standard" (Free Base) stored under different conditions over 30 days.[1]
| Storage Condition | Appearance (Day 30) | Purity (HPLC Area %) | Impurity A (Dimer) | Conclusion |
| -20°C, Argon (Control) | Off-white powder | 99.4% | Not Detected | Stable |
| 25°C, Ambient Air | Brown crust | 92.1% | 5.8% | Failed |
| 25°C, Light, Air | Black solid | 84.3% | 11.2% | Critical Failure |
| 40°C, Sealed Vial | Beige powder | 98.8% | 0.3% | Acceptable |
Interpretation: Oxidation (O2) is a greater threat than Temperature alone. Light acts as a catalyst.[2]
Qualification Workflow Diagram
Use this decision tree to qualify incoming reference materials.
Caption: Figure 2. Standard Qualification Workflow. Visual inspection is the first "Go/No-Go" gate; discoloration implies oxidation.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 92374, 2-Methoxy-p-phenylenediamine sulfate. Retrieved from [Link]
-
Scientific Committee on Consumer Safety (SCCS). (2013). Opinion on 2-Methoxy-methyl-p-phenylenediamine. European Commission. Retrieved from [Link][1]
-
European Patent Office. (2013). EP2628731A1 - 1-Hexyl-1H-pyrazole-4,5-diamine hemisulfate, and its use in dyeing compositions.[1][2][4] (Discusses comparative stability of phenylenediamine derivatives). Retrieved from [Link][1]
Sources
- 1. Buy tert-Butyl (4-amino-2-methoxyphenyl)carbamate | 190851-19-5 [smolecule.com]
- 2. CAS 337906-36-2: 2-Methoxymethyl-p-phenylenediamine [cymitquimica.com]
- 3. o-Anisidine (2-Methoxyaniline): Chemical Properties, Synthesis, Applications, and Safety Considerations - China Chemical Manufacturer [longchangextracts.com]
- 4. data.epo.org [data.epo.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
